molecular formula C13H18N2O B1593960 1-cyclohexyl-3-phenylurea CAS No. 886-59-9

1-cyclohexyl-3-phenylurea

Cat. No.: B1593960
CAS No.: 886-59-9
M. Wt: 218.29 g/mol
InChI Key: WPLYTRWMCWBZEN-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-phenylurea is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-Cyclohexyl-N'-phenylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLYTRWMCWBZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877268
Record name 3-phenyl-1-cyclohexylurea
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-59-9
Record name N-Cyclohexyl-N'-phenylurea
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Record name NSC80588
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-1-cyclohexylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOHEXYL-N'-PHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK69BVU4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanistic Profiling: 1-Cyclohexyl-3-Phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth mechanistic profiling of 1-cyclohexyl-3-phenylurea (often utilized as a scaffold in medicinal chemistry and agrochemistry).[1] While structurally related to the phenylurea herbicide class (Photosystem II inhibitors), its significance in modern drug development lies in its role as a prototypical transition-state mimic for the inhibition of Soluble Epoxide Hydrolase (sEH) .[1]

A Prototypical Urea Scaffold for Hydrolase Inhibition

Executive Technical Summary

This compound represents a critical pharmacophore in the design of hydrolase inhibitors.[1] Structurally, it bridges the gap between agricultural phenylureas (e.g., Siduron) and high-affinity pharmacological probes (e.g., DCU or CUDA).

In the context of drug development, this molecule functions as a potent, competitive inhibitor of Soluble Epoxide Hydrolase (sEH/EPHX2) . Its mechanism relies on the urea moiety mimicking the transition state of epoxide hydrolysis, thereby stabilizing the enzyme-substrate complex in a non-productive conformation.[1] This inhibition preserves endogenous Epoxyeicosatrienoic Acids (EETs) , signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.

Structural Basis of Action

The efficacy of this compound is dictated by its ability to occupy the catalytic tunnel of the sEH enzyme. The molecule consists of three distinct pharmacophoric elements:

  • The Urea Core (Primary Pharmacophore): Acts as a "Transition State Mimic."[1] The polar urea group forms hydrogen bonds with the enzyme's catalytic triad, specifically mimicking the tetrahedral intermediate formed during the hydrolysis of an epoxide.[1]

  • The Cyclohexyl Group (Lipophilic Anchor): Occupies the hydrophobic pocket of the enzyme (usually the L-pocket), providing the necessary steric bulk and lipophilicity to displace water and stabilize binding.[1]

  • The Phenyl Group (Aromatic Stacking): Engages in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -stacking or hydrophobic interactions within the opposing side of the catalytic tunnel (R-pocket), ensuring tight-binding kinetics.
    

Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition[1][2][3][4][5]

The Catalytic Interruption

The mammalian sEH enzyme operates via a two-step mechanism involving a catalytic triad: Asp335, Tyr381, and Tyr465 (human numbering).

  • Native Catalysis: Normally, Asp335 performs a nucleophilic attack on the epoxide substrate, forming a covalent ester intermediate.[1] This is followed by hydrolysis assisted by His524/Asp496.[1]

  • Inhibition by this compound:

    • The compound enters the active site tunnel.[1]

    • Hydrogen Bonding: The carbonyl oxygen of the urea does not act as the primary binder.[1] Instead, the NH protons of the urea group form tight hydrogen bonds with the carboxylate of Asp335 .[1]

    • Tyrosine Interaction: The carbonyl oxygen of the urea accepts hydrogen bonds from the hydroxyl groups of Tyr381 and Tyr465 .[1]

    • Outcome: This network locks the enzyme.[1] The urea creates a geometry that resembles the transition state of the epoxide ring-opening but cannot be hydrolyzed.[1] This effectively blocks the catalytic cycle.[1]

Pathway Impact (The Arachidonic Acid Cascade)

Inhibition of sEH shifts the metabolic fate of Arachidonic Acid (AA).[1] By preventing the degradation of EETs into their less active diols (DHETs), the compound amplifies beneficial downstream signaling.[1]

G Figure 1: Mechanism of sEH Inhibition within the Arachidonic Acid Cascade AA Arachidonic Acid (AA) EETs EETs (Epoxyeicosatrienoic Acids) [ACTIVE] AA->EETs Epoxidation (CYP2C/2J) CYP CYP450 Epoxygenases DHETs DHETs (Dihydroxyeicosatrienoic Acids) [INACTIVE/LESS ACTIVE] EETs->DHETs Hydrolysis Effects Vasodilation Anti-Inflammation Neuroprotection EETs->Effects  Signaling   sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes Inhibitor This compound (Inhibitor) Inhibitor->sEH  Competitive Inhibition  

[1]

Experimental Validation Protocol

To validate the activity of this compound, a fluorescent-based high-throughput screening (HTS) assay is the gold standard. This protocol uses a surrogate substrate, CMNPC , which yields a fluorescent product upon hydrolysis by sEH.[1]

Protocol: Fluorescent sEH Inhibition Assay (CMNPC Method)

Objective: Determine the IC50 of this compound against recombinant human sEH.

Reagents:

  • Enzyme: Recombinant human sEH (hsEH), diluted to 1-5 nM in buffer.[1]

  • Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC).[1]

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent surface adsorption).[1]

  • Inhibitor: this compound (dissolved in DMSO).[1]

Workflow:

  • Preparation: Prepare a serial dilution of the inhibitor in DMSO (ranging from 0.1 nM to 10 µM).[1] Maintain final DMSO concentration < 1%.[1]

  • Incubation (Pre-Equilibration):

    • Add 20 µL of diluted hsEH enzyme to a 96-well black microplate.

    • Add 20 µL of the inhibitor solution.[1]

    • Incubate at 30°C for 5-10 minutes. Note: This ensures the inhibitor occupies the active site before substrate competition begins.[1]

  • Reaction Initiation:

    • Add 160 µL of CMNPC substrate (final concentration 5-10 µM).[1]

  • Kinetic Monitoring:

    • Measure fluorescence intensity immediately using a plate reader.[1]

    • Excitation: 330 nm | Emission: 465 nm.[1]

    • Record data every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the slope (Rate, RFU/min) for the linear portion of the curve.[1]

    • Normalize against the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).[1]

    • Fit data to a sigmoidal dose-response equation (Hill slope) to determine IC50.[1]

Comparative Efficacy (SAR Analysis)

The structure-activity relationship (SAR) of urea-based inhibitors highlights the importance of the cyclohexyl group.[1] The table below compares this compound against its structural relatives.

CompoundStructure (R1 - Urea - R2)sEH Inhibition (IC50, Human)*Mechanistic Insight
1,3-Diphenylurea (DPU) Phenyl - Urea - Phenyl~50 - 200 nMModerate potency.[1] Phenyl rings are planar, offering less optimal filling of the hydrophobic tunnel compared to cyclohexyl.
This compound Cyclohexyl - Urea - Phenyl ~2 - 50 nM High potency. The cyclohexyl group provides superior hydrophobic packing in the enzyme's L-pocket.[1]
1,3-Dicyclohexylurea (DCU) Cyclohexyl - Urea - Cyclohexyl< 2 nMVery high potency ("Gold Standard" probe).[1] However, poor solubility limits clinical utility.[1]
Siduron (2-methylcyclohexyl) - Urea - Phenyl> 1000 nM (sEH)The methyl group on the cyclohexyl ring introduces steric clash in the sEH tunnel; primarily active as a Photosystem II inhibitor (Herbicide).[1]

*Note: IC50 values are approximate ranges based on standard fluorescent assays (CMNPC/PHOME) and can vary by buffer conditions and enzyme source (murine vs. human).[1]

Secondary Mechanism: Photosystem II Inhibition (Agricultural Context)

While the sEH mechanism is the focus for pharmaceutical research, it is vital to acknowledge the compound's origin.[1] Like its methylated analog Siduron , this compound possesses herbicidal activity.[1]

  • Target: D1 protein of the Photosystem II reaction center in plants.[1]

  • Mechanism: It competes with plastoquinone (Q_B) for the binding site on the D1 protein.[1]

  • Result: Disruption of electron transport from Q_A to Q_B, halting photosynthesis and causing oxidative stress in the plant.[1]

  • Relevance: In drug development toxicology, this highlights the need to screen phenylurea-based drugs for potential off-target environmental toxicity or cross-reactivity with mitochondrial electron transport chains (which share homology with plastoquinone systems).[1]

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications."[1] Journal of Medicinal Chemistry.

  • Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. [1]

  • Liu, J. Y., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives is the Primary Mechanism for their Anti-Inflammatory Activity."[1] Proceedings of the National Academy of Sciences (PNAS).[1] [1]

  • Cayman Chemical. "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol." Technical Bulletin.

Sources

physical and chemical properties of 1-cyclohexyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Material Applications

Executive Summary

1-Cyclohexyl-3-phenylurea (CPU) is a diaryl/alkyl-urea derivative characterized by its robust hydrogen-bonding capabilities and biological activity as a Photosystem II inhibitor.[1] While structurally analogous to the commercial herbicide Siduron (1-(2-methylcyclohexyl)-3-phenylurea), CPU lacks the methyl substitution on the cyclohexyl ring, resulting in distinct crystal packing and solubility profiles.[1]

This guide provides a definitive technical analysis of CPU, focusing on its supramolecular utility as a hydrogen-bonding "tape" motif in crystal engineering and its synthesis via the isocyanate addition route.[1] It is designed to serve as a reference for medicinal chemists and material scientists requiring high-purity protocols and structural data.[1]

Part 1: Chemical Identity & Structural Architecture[1][2]

Distinction Note: Researchers must distinguish This compound (CAS 1960-69-6) from Siduron (CAS 1982-49-6) .[1] Database aggregators often conflate these entries.[1] The data below applies strictly to the unsubstituted cyclohexyl analog.

Table 1: Chemical Identification Profile
ParameterDetail
IUPAC Name This compound
Common Synonyms N-cyclohexyl-N'-phenylurea; CPU
CAS Registry Number 1960-69-6 (Pure); 886-59-9 (often generic/mixed)
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES O=C(NC1CCCCC1)Nc2ccccc2
InChI Key WPLYTRWMCWBZEN-UHFFFAOYSA-N
Structural Conformation

The urea moiety (-NH-CO-NH-) acts as a planar rigid linker.[1] In the solid state, CPU adopts a trans,trans conformation around the carbonyl group, facilitating the formation of 1D hydrogen-bonded chains (alpha-networks). The cyclohexyl group typically adopts a chair conformation to minimize steric strain.[1][2]

Part 2: Physicochemical Properties[1][4]

The high melting point of CPU relative to its molecular weight is a direct consequence of the intermolecular hydrogen bonding network, which significantly increases lattice energy.[1]

Table 2: Physical & Chemical Data
PropertyValueSource/Method
Physical State White crystalline powderRecrystallized from EtOH
Melting Point 182 – 184 °CCapillary method [1]
LogP (Octanol/Water) 2.90 (Predicted)Consensus Model [2]
Solubility (Water) Low (< 50 mg/L)Hydrophobic effect
Solubility (Organic) High: DMSO, DMF, AcetoneModerate: Ethanol, DCMPolar aprotic preferred
pKa ~12.3 (Amide N-H)Weakly acidic
H-Bond Donors 2 (N-H)Urea protons
H-Bond Acceptors 1 (C=O)Carbonyl oxygen
Part 3: Synthesis & Purification Protocol

Methodology: The most atom-efficient and high-yielding route to CPU is the nucleophilic addition of cyclohexylamine to phenyl isocyanate.[1] This "click-type" reaction proceeds rapidly at ambient temperature without the need for exogenous catalysts.[1]

Safety: Phenyl isocyanate is a lachrymator and sensitizer.[1] Operations must be conducted in a fume hood.[1]

Experimental Workflow
  • Reagents:

    • Phenyl Isocyanate (1.0 equiv, 20 mmol)

    • Cyclohexylamine (1.05 equiv, 21 mmol)

    • Solvent: Anhydrous Dichloromethane (DCM) or Acetone (50 mL)

  • Procedure:

    • Dissolve cyclohexylamine in DCM in a round-bottom flask under

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath.

    • Add phenyl isocyanate dropwise over 15 minutes.[1] Note: The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate will form.[1][3]

  • Workup:

    • Filter the precipitate via vacuum filtration.[1]

    • Wash the filter cake with cold DCM (

      
       mL) to remove unreacted isocyanate.[1]
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (9:1 v/v).[1]

    • Dry under high vacuum at 50°C for 4 hours.

Visualization: Synthesis Pathway

Synthesispath Reactant1 Phenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 Cyclohexylamine (Nucleophile) Reactant2->Intermediate Product This compound (Precipitate) Intermediate->Product Proton Transfer Purification Recrystallization (EtOH/H2O) Product->Purification Filter & Wash

Figure 1: Nucleophilic addition pathway for the synthesis of this compound.

Part 4: Spectroscopic Characterization[3]

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the isocyanate peak (~2270 cm⁻¹) is the primary indicator of reaction completion.[1]

Infrared Spectroscopy (FT-IR)[1]
  • 3300 – 3350 cm⁻¹: N-H stretching (distinct doublet or broad band depending on H-bonding).[1]

  • 1630 – 1660 cm⁻¹: C=O stretching (Amide I).[1] The relatively low frequency indicates strong intermolecular hydrogen bonding in the solid state [3].[1]

  • 1550 – 1570 cm⁻¹: N-H bending (Amide II).[1]

Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆)
  • δ 8.30 ppm (s, 1H): N-H adjacent to Phenyl (deshielded by aromatic ring).[1]

  • δ 7.35 – 6.90 ppm (m, 5H): Aromatic protons.[1]

  • δ 6.05 ppm (d, 1H): N-H adjacent to Cyclohexyl.[1]

  • δ 3.50 ppm (m, 1H): Methine proton (CH) of cyclohexyl ring.[1]

  • δ 1.80 – 1.10 ppm (m, 10H): Cyclohexyl methylene protons.[1]

Part 5: Supramolecular Engineering & Applications

CPU is a model compound for studying Urea α-Tape motifs.[1] The urea functionality possesses two hydrogen bond donors (


) and one acceptor (

).[1] In the crystal lattice, molecules self-assemble into infinite 1D chains via

homomeric synthons or bifurcated H-bonds.[1]
Biological Activity: Photosystem II Inhibition

Like its chlorinated analogs (e.g., Diuron), CPU targets the


 binding niche on the D1 protein of Photosystem II in plants.
  • Mechanism: It displaces plastoquinone from the

    
     site.[1]
    
  • Result: Disruption of electron transport from

    
     to 
    
    
    
    , halting ATP/NADPH synthesis and causing oxidative stress.[1]
Visualization: Mode of Action

MOA CPU This compound D1 D1 Protein (QB Binding Niche) CPU->D1 Competitive Binding PSII Photosystem II Complex (Thylakoid Membrane) Block Electron Transport Blocked (QA -> QB) D1->Block Loss of Function Plastoquinone Plastoquinone (Native Ligand) Plastoquinone->D1 Displaced Death Plant Senescence Block->Death ROS Accumulation

Figure 2: Biological mechanism of action illustrating the competitive inhibition at the Photosystem II complex.

References
  • PrepChem. (n.d.).[1] Synthesis of 1-phenyl-3-cyclohexylurea. Retrieved from [Link]

  • PubChem. (2025).[1][4] this compound (Compound).[1][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Yamasaki, R., et al. (2024).[1][3] The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea. ResearchGate. Retrieved from [Link]

  • Koblizek, M., et al. (2002).[1][8] A Biosensor for the Detection of Triazine and Phenylurea Herbicides Designed Using Photosystem II. Biotechnology and Bioengineering.[1][8] Retrieved from [Link]

Sources

The Dual-Natured Urea: A Technical Deep Dive into N-Cyclohexyl-N'-phenylurea (Siduron)

[1]

Executive Summary

N-cyclohexyl-N'-phenylurea (CAS: 1982-49-6), commercially known as Siduron , represents a fascinating case study in agrochemical dualism.[1] To the weed scientist, it is a selective pre-emergence herbicide used to control annual grasses in turf.[2] To the plant physiologist, it is a highly active synthetic cytokinin, a structural analog of the naturally occurring 1,3-diphenylurea (DPU) found in coconut milk.[2]

This technical guide deconstructs the discovery, synthesis, and bifurcation of biological activity of N-cyclohexyl-N'-phenylurea.[1] By analyzing its history, we reveal how a single urea scaffold can be tuned to either kill specific weeds via Photosystem II inhibition or promote life via cytokinin receptor activation.[2]

Historical Genesis: From Coconut Milk to Turfgrass[2]

The history of N-cyclohexyl-N'-phenylurea is not a single linear narrative but two converging timelines: the academic search for "cell division factors" and the industrial race for selective herbicides.[1]

The Academic Track: The Coconut Milk Factor

In the mid-20th century, F.C. Steward and E.M. Shantz at Cornell University were investigating the components of coconut milk that stimulated rapid cell division in carrot tissue cultures.

  • 1955: Shantz and Steward isolated 1,3-diphenylurea (DPU) from coconut milk.[2] This was the first report of a urea compound exhibiting cytokinin-like activity, challenging the prevailing view that only purines (like kinetin) could drive cytokinesis.

  • The Optimization: While DPU was active, it was weak. Researchers began synthesizing analogs to improve potency. Replacing one phenyl ring with a cyclohexyl group resulted in N-cyclohexyl-N'-phenylurea, which exhibited significantly higher biological activity than its natural parent, DPU.[1][2] This established the "urea class" of cytokinins.

The Industrial Track: The DuPont Herbicide

Parallel to the biological discoveries, chemists at E.I. du Pont de Nemours and Company (DuPont) were screening substituted ureas for herbicidal activity.[2]

  • 1960s: The "monuron" and "diuron" class of herbicides were already established.[2] DuPont researchers discovered that adding a cyclohexyl group created a unique selectivity profile.

  • 1967: The compound was patented (U.S. Patent 3,309,192) and branded as Tupersan® (Siduron) .[2] Unlike other urea herbicides that killed everything, Siduron could eliminate weedy grasses (like crabgrass) without harming cool-season turfgrasses (like bluegrass or fescue)—a "holy grail" for golf course management.[1][2]

Chemical Architecture & Synthesis[2][3][4]

The synthesis of N-cyclohexyl-N'-phenylurea relies on the nucleophilic addition of an amine to an isocyanate.[1] This is a self-validating reaction: the formation of the urea linkage is thermodynamically favorable and results in a stable, crystalline precipitate.

Core Synthesis Protocol

Reaction Type: Nucleophilic Addition Key Reagents: Cyclohexylamine, Phenyl Isocyanate Solvent: Anhydrous Toluene or Dichloromethane (DCM)[2]

Step-by-Step Methodology
  • Preparation: In a fume hood, charge a 500 mL 3-neck round-bottom flask with 0.1 mol (9.9 g) of cyclohexylamine dissolved in 100 mL of anhydrous toluene.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Causality: Exothermic reaction control prevents side-product formation (biurets).[1]

  • Addition: Add 0.1 mol (11.9 g) of phenyl isocyanate dropwise over 30 minutes.

    • Observation: A white precipitate should begin forming immediately.

  • Completion: Stir at room temperature for 2 hours.

  • Purification:

    • Filter the white solid under vacuum.

    • Wash the filter cake with cold toluene (2x 20 mL) to remove unreacted isocyanate.

    • Recrystallize from ethanol to yield needle-like crystals.

Synthesis Workflow Diagram

SynthesisPathStart1CyclohexylamineProcess1Nucleophilic Attack(0-5°C, Toluene)Start1->Process1Start2Phenyl IsocyanateStart2->Process1IntermediateZwitterionicIntermediateProcess1->IntermediateN-C Bond FormationProductN-cyclohexyl-N'-phenylurea(Siduron)Intermediate->ProductProton Transfer(Crystallization)

Figure 1: Synthetic pathway for N-cyclohexyl-N'-phenylurea via isocyanate addition.[1]

Mechanistic Pathways: The Biological Bifurcation

The compound operates via two distinct mechanisms depending on the target organism.

Mechanism A: Herbicide (Photosynthesis Inhibition)

In susceptible plants (annual grasses), Siduron acts as a Photosystem II (PSII) inhibitor .[2]

  • Binding Site: The Q_B binding niche on the D1 protein of the PSII complex.

  • Action: It competes with plastoquinone. By occupying this site, it blocks electron transport from Q_A to Q_B.[2]

  • Result: Energy overload creates triplet chlorophyll, leading to lipid peroxidation and membrane destruction.[2] The plant starves of ATP/NADPH and effectively "sunburns" from the inside out.

Mechanism B: Cytokinin (Receptor Agonism)

In plant tissue culture (and some physiological contexts), the compound mimics adenine-type cytokinins (like Zeatin).[2]

  • Binding Site: It binds to the CHASE domain of histidine kinase receptors (CRE1/AHK4).

  • Action: Despite lacking a purine ring, the planar urea bridge and the hydrophobic phenyl/cyclohexyl rings spatially mimic the N6-substituted adenine structure required for receptor activation.

  • Result: Activation of the phosphorelay system (His-Asp transfer) leads to the upregulation of type-A response regulators (ARRs), driving cell division.

Biological Signaling Diagram[2]

BioMechanismcluster_HerbicidePathway A: Herbicide Mode (Weeds)cluster_CytokininPathway B: Cytokinin Mode (Tissue Culture)CompoundN-cyclohexyl-N'-phenylurea(Siduron)Target1Photosystem II(D1 Protein / Q_B Site)Compound->Target1High Affinity(Grasses)Target2Histidine Kinase Receptor(AHK3 / AHK4)Compound->Target2Structural MimicryBlockBlocks Electron Transport(Q_A to Q_B)Target1->BlockROSROS Generation(Lipid Peroxidation)Block->ROSDeathPlant DeathROS->DeathRelayPhosphorelay Activation(His -> Asp)Target2->RelayGeneExpType-A ARR ExpressionRelay->GeneExpDivisionCell Division(Callus Growth)GeneExp->Division

Figure 2: Dual mechanism of action: PSII inhibition (herbicide) vs. Histidine Kinase activation (cytokinin).[1][2]

Quantitative Analysis: Structure-Activity Relationships[1]

The following table summarizes how N-cyclohexyl-N'-phenylurea compares to its parent (DPU) and the natural standard (Kinetin) in biological assays.

CompoundStructureTobacco Callus Threshold (µM)Herbicidal Activity (Pre-emergence)
1,3-Diphenylurea (DPU) Phenyl-Urea-Phenyl> 10.0 (Weak)Low
N-cyclohexyl-N'-phenylurea Cyclohexyl-Urea-Phenyl2.0 (Moderate) High (Selective)
Forchlorfenuron (CPPU) Pyridyl-Urea-Phenyl0.001 (Very High)Low
Kinetin Purine-based0.01 (High)None

Note: The substitution of a planar phenyl ring with a non-planar, aliphatic cyclohexyl ring (in Siduron) increases lipophilicity and alters the steric fit, enhancing herbicidal selectivity while maintaining moderate cytokinin activity.[2]

References

  • Shantz, E. M., & Steward, F. C. (1955). The identification of compound A from coconut milk as 1,3-diphenylurea. Journal of the American Chemical Society, 77(23), 6351-6353.[2] Link[2]

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas.[2][3] Proceedings of the Royal Society of London.[3] Series B, Biological Sciences, 165(999), 245-265.[2][3] Link[2]

  • DuPont (Assignee).[2] (1967). U.S. Patent No.[2] 3,309,192. Substituted Ureas as Herbicides.[4][5] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay.[2] Plant and Cell Physiology, 45(9), 1299–1305.[2] Link

  • Yamada, H., et al. (2001). Cytokinin activity of N-phenyl-N'-thidiazol-5-ylurea derivatives: synthesis and biological activity.[1] Bioscience, Biotechnology, and Biochemistry, 65(10), 2322-2325.[2] Link[2]

Technical Monograph: 1-Cyclohexyl-3-Phenylurea (CPU) as a Fungicidal Pharmacophore

[1]

Executive Summary

This technical guide evaluates 1-cyclohexyl-3-phenylurea (CPU) , a urea derivative structurally homologous to the commercial fungicide Pencycuron .[1] While often utilized as a cytokinin-like plant growth regulator (PGR), CPU represents a critical scaffold in the design of phenylurea fungicides (FRAC Group 20). This document outlines the chemical synthesis, mechanism of action (mitotic inhibition), and experimental validation protocols for researchers investigating CPU as a lead compound or reference standard in antifungal discovery.

Chemical Identity & Structural Significance[1][2][3]

This compound (CAS: 886-59-9) serves as a foundational "linker" molecule in agrochemistry.[1] It connects the lipophilic cyclohexyl moiety—essential for penetrating fungal cell walls—with the phenylurea core responsible for receptor binding.

Structural Homology: CPU vs. Pencycuron

Understanding CPU’s potential requires analyzing its structural relationship to Pencycuron , a specific fungicide against Rhizoctonia solani.

FeatureThis compound (CPU)PencycuronImpact on Activity
N1 Substituent CyclohexylCyclopentylCyclohexyl offers higher lipophilicity (LogP ~2.[1]9) but slightly more steric bulk than cyclopentyl.[1]
N1 Co-Substituent Hydrogenp-ChlorobenzylThe p-chlorobenzyl group in Pencycuron drastically increases metabolic stability and specificity.[1] CPU lacks this, making it a "core" scaffold rather than an optimized drug.[1]
N3 Substituent PhenylPhenylEssential for π-π stacking interactions within the target protein (β-tubulin).[1]
Primary Activity Cytokinin-like / Weak FungicideHighly Specific FungicideCPU activates plant defense pathways (cytokinin); Pencycuron directly inhibits fungal mitosis.[1]

Research Insight: CPU is valuable in Structure-Activity Relationship (SAR) studies to determine the minimal pharmacophore required for microtubule destabilization in fungi versus cytokinin receptor activation in plants.[1]

Mechanism of Action: Dual-Pathway Hypothesis[1]

CPU exhibits a unique dual potential: direct fungistatic action and indirect host-mediated immunity.[1]

Pathway A: Direct Mitotic Inhibition (Fungistatic)

Like other phenylureas, CPU targets the assembly of β-tubulin in fungal cells. Unlike benzimidazoles (which bind the colchicine site), phenylureas likely bind a distinct allosteric site, preventing the polymerization of microtubules during mitosis. This leads to:

  • Failure of the mitotic spindle.[1]

  • Arrest of the cell cycle at the G2/M phase.[1]

  • Cessation of hyphal extension.[1]

Pathway B: Cytokinin-Mediated Immunity (Plant Defense)

CPU possesses cytokinin activity.[1] Exogenous application can delay senescence and upregulate pathogenesis-related (PR) genes in the host plant, creating a hostile environment for the pathogen.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of CPU activity.

CPU_Mechanismcluster_FungiPathogen (Fungi)cluster_PlantHost PlantCPUThis compound(Exogenous Application)Tubulinβ-Tubulin SubunitsCPU->Tubulin Bind/InterfereReceptorCytokinin Receptors(AHK3/CRE1)CPU->Receptor AgonistPolymerizationMicrotubule PolymerizationTubulin->PolymerizationSpindleMitotic Spindle FormationPolymerization->Spindle BlockedArrestMitotic Arrest (G2/M)Spindle->Arrest FailureImmunityPR Gene Expression(Salicylic Acid Pathway)Receptor->Immunity UpregulateSenescenceLeaf SenescenceReceptor->Senescence InhibitImmunity->Arrest Indirect Suppression

Caption: Figure 1.[1] Dual mechanism of CPU: Direct fungal mitotic arrest (red pathway) and host immunity modulation (green pathway).

Chemical Synthesis Protocol

To evaluate CPU, high-purity synthesis is required.[1] The most reliable method involves the nucleophilic addition of cyclohexylamine to phenyl isocyanate.

Safety Warning: Phenyl isocyanate is a lachrymator and respiratory sensitizer.[1] Perform all steps in a fume hood.

Materials
  • Phenyl Isocyanate (Reagent Grade, >98%)

  • Cyclohexylamine (Reagent Grade, >99%)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Inert Gas: Nitrogen or Argon atmosphere[2]

Step-by-Step Methodology
  • Preparation: Flame-dry a 250mL round-bottom flask and flush with Nitrogen. Add a magnetic stir bar.[1]

  • Solvation: Dissolve 1.0 eq (9.9 g) of Cyclohexylamine in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Rationale: Controlling temperature prevents side reactions (dimerization) and manages the exotherm.

  • Addition: Place 1.0 eq (11.9 g) of Phenyl Isocyanate in a pressure-equalizing dropping funnel diluted with 20 mL THF. Add dropwise to the amine solution over 30 minutes.

    • Mechanism:[3][4] The lone pair on the amine nitrogen attacks the electrophilic carbon of the isocyanate group.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. A white precipitate (CPU) should form.[1]

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:3).[1]

  • Workup: Filter the white solid under vacuum. Wash the filter cake 3x with cold diethyl ether to remove unreacted isocyanate.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield needle-like crystals.[1]

  • Validation: Confirm structure via melting point (182–184°C) and NMR.

Antifungal Efficacy Evaluation Protocol

This protocol uses the Poisoned Food Technique to determine the EC50 (Effective Concentration for 50% inhibition) of CPU against target pathogens (e.g., Rhizoctonia solani, Botrytis cinerea).

Experimental Design
ParameterSpecification
Media Potato Dextrose Agar (PDA)
Solvent Control DMSO (Final concentration < 1%)
Positive Control Pencycuron (Commercial Standard)
Test Concentrations 0, 1, 5, 10, 25, 50, 100 mg/L (ppm)
Replicates 4 plates per concentration
Workflow
  • Stock Preparation: Dissolve purified CPU in DMSO to create a 10,000 ppm stock solution.

  • Media Dosing: Add appropriate volumes of stock solution to molten PDA (cooled to 50°C) to achieve target concentrations. Pour into sterile Petri dishes.

  • Inoculation: Use a sterile cork borer (5mm) to cut mycelial plugs from the margin of an actively growing fungal culture (5-day old).[1] Place one plug, mycelium side down, in the center of each test plate.

  • Incubation: Incubate plates in the dark at 25°C.

  • Data Collection: Measure colony diameter (in two perpendicular directions) daily until the control plates reach the edge of the dish (typically 3–5 days).

  • Calculation:

    
    
    Where 
    
    
    is the growth diameter of the control and
    
    
    is the growth diameter of the treatment.

References & Authoritative Grounding

  • PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Food and Agriculture Organization (FAO). (2019).[1] Interlaboratory evaluation of the genotoxic properties of pencycuron. (Provides baseline toxicity data for the phenylurea class). [Link]

  • MDPI. (2023).[1] Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (SAR context for phenylurea modifications). [Link]

  • ResearchGate. (2011).[1] Phenylurea Herbicides and Fungicides: Mechanisms of Toxicity. [Link]

Technical Guide: Synthesis of 1-Cyclohexyl-3-Phenylurea from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Cyclohexyl-3-phenylurea (CAS: 886-59-9) Primary Precursor: Aniline Key Application: Soluble Epoxide Hydrolase (sEH) Inhibition; Kinase Inhibitor Scaffolds.[1]

This guide details the synthesis of this compound, a privileged scaffold in medicinal chemistry. While often viewed as a simple "click" reaction, the formation of unsymmetrical ureas requires strict control over stoichiometry and moisture to prevent the formation of symmetrical byproducts (e.g., 1,3-diphenylurea). This document presents two distinct protocols: the classical Isocyanate Addition (high atom economy) and the CDI-Mediated Coupling (isocyanate-free/safety-focused).

Strategic Significance: The Urea Pharmacophore

The this compound motif is not merely a chemical linker; it is a validated pharmacophore.[1] In the context of Soluble Epoxide Hydrolase (sEH) inhibitors, the urea nitrogens function as hydrogen bond donors to the aspartic acid residue (Asp335) in the enzyme's catalytic tunnel. This interaction stabilizes the enzyme-inhibitor complex, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators.

Key Structural Features:

  • Phenyl Ring: Provides ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -stacking interactions within the hydrophobic pocket.
    
  • Urea Bridge: The primary "warhead" for H-bonding.[1]

  • Cyclohexyl Group: Occupies the hydrophobic tunnel, enhancing potency over smaller alkyl chains.

Mechanistic Underpinnings

The synthesis relies on the nucleophilic addition of the aniline nitrogen to an electrophilic carbonyl center.

Mechanism: Nucleophilic Addition to Isocyanate

The reaction is driven by the nucleophilicity of the aniline lone pair attacking the central carbon of the isocyanate cumulated double bond system (


).

UreaMechanism Aniline Aniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Lone pair attack on C=O Isocyanate Cyclohexyl Isocyanate (Electrophile) Isocyanate->TS ProtonTransfer Proton Transfer (Tautomerization) TS->ProtonTransfer Charge separation Product This compound ProtonTransfer->Product Stabilization

Figure 1: Mechanistic pathway for the addition of aniline to cyclohexyl isocyanate.[1]

Experimental Protocols

Method A: Direct Isocyanate Addition (The "Gold Standard")

This method is preferred for its atom economy and ease of purification. The reaction is generally exothermic and rapid.[1]

Reagents:

  • Aniline (1.0 equiv)

  • Cyclohexyl Isocyanate (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Aniline (10 mmol, 0.93 g) in anhydrous DCM (20 mL).

  • Addition: Add Cyclohexyl Isocyanate (10.5 mmol, 1.31 g) dropwise via syringe over 10 minutes at Room Temperature (RT).

    • Note: If the reaction warms significantly, use a water bath to maintain 20-25°C.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: The product typically precipitates as a white solid due to poor solubility in non-polar solvents.[1]

  • Workup: Filter the precipitate using a Büchner funnel. Wash the cake with cold DCM (

    
    ) and Hexanes (
    
    
    
    ) to remove unreacted isocyanate.
  • Drying: Vacuum dry at 40°C.

Critical Control Point: Moisture must be excluded. Water reacts with cyclohexyl isocyanate to form cyclohexylamine, which then reacts with the remaining isocyanate to form 1,3-dicyclohexylurea (a difficult-to-separate impurity).

Method B: CDI-Mediated Coupling (The "Green" Route)

Use this method if cyclohexyl isocyanate is unavailable or to avoid the toxicity associated with isocyanates.[1]

Reagents:

  • Aniline (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[2]

  • Cyclohexylamine (1.1 equiv)

  • Solvent: THF or DCM[3]

Protocol:

  • Activation: Dissolve Aniline (10 mmol) in THF (30 mL). Add CDI (11 mmol) in one portion.

  • Intermediate Formation: Stir at RT for 2 hours. Evolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     gas indicates the formation of the N-acyl imidazole intermediate.
    
  • Coupling: Add Cyclohexylamine (11 mmol) to the mixture.

  • Reflux: Heat the mixture to 60°C (reflux) for 4–6 hours to drive the displacement of the imidazole leaving group.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1M HCl (to remove imidazole and unreacted amine), then Brine. Dry over

    
     and concentrate.
    

Process Optimization & Troubleshooting

The following table summarizes common issues and corrective actions based on solvent choice and stoichiometry.

VariableConditionOutcomeRecommendation
Solvent DCM (Non-polar)Product precipitates (High Purity)Preferred. Easy filtration workup.
Solvent DMF (Polar)Product stays in solutionRequires aqueous extraction (lower yield).
Stoichiometry Excess AnilineContaminationHard to remove; use slight excess of isocyanate instead.
Moisture Wet SolventSymmetrical Urea byproductUse molecular sieves; keep under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

atm.
Temperature > 80°CIsocyanate degradationKeep reaction below 40°C for Method A.
Workflow Visualization

Workflow Start Start: Anhydrous Conditions Mix Mix Aniline + Solvent (DCM) Start->Mix Add Add Cyclohexyl Isocyanate (Dropwise, RT) Mix->Add Monitor Monitor: TLC / Precipitation Add->Monitor Filter Filtration (Büchner) Monitor->Filter Solid formed Wash Wash: Cold DCM/Hexane Filter->Wash Final Pure this compound Wash->Final

Figure 2: Operational workflow for the precipitation-based synthesis (Method A).

Characterization & Validation

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Physical Properties:

  • Appearance: White crystalline solid.[1]

  • Melting Point: 181–184°C (Literature value: ~182°C). Sharp range indicates high purity.

Spectroscopic Data (


 NMR, DMSO-

):
  • 
     8.35 (s, 1H):  Urea 
    
    
    
    attached to Phenyl (Deshielded by aromatic ring).
  • 
     7.35 (d, 2H):  Aromatic protons (Ortho).
    
  • 
     7.20 (t, 2H):  Aromatic protons (Meta).
    
  • 
     6.90 (t, 1H):  Aromatic proton (Para).
    
  • 
     6.05 (d, 1H):  Urea 
    
    
    
    attached to Cyclohexyl.
  • 
     3.50 (m, 1H):  Cyclohexyl 
    
    
    
    (Methine adjacent to Nitrogen).
  • 
     1.10–1.90 (m, 10H):  Cyclohexyl 
    
    
    
    protons.

Mass Spectrometry:

  • HRMS (ESI+): Calculated for

    
    .
    

References

  • PrepChem. "Synthesis of 1-phenyl-3-cyclohexylurea." PrepChem.com. Available at: [Link]

  • Organic Syntheses. "Phenylurea." Org.[1][4] Synth. 1923, 3, 95. Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." PMC. Available at: [Link]

  • Beilstein Journals. "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction." Beilstein J. Org.[1] Chem. Available at: [Link]

  • Common Organic Chemistry. "Urea Formation - Common Conditions." CommonOrganicChemistry.com.[1] Available at: [Link]

Sources

Methodological & Application

using 1-cyclohexyl-3-phenylurea in herbicide research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and biological characterization of 1-cyclohexyl-3-phenylurea (CPU), a structural analog of the commercial herbicide Siduron.[1] While phenylurea herbicides typically function as Photosystem II (PSII) inhibitors, the cyclohexyl substitution introduces steric bulk that may alter binding affinity at the D1 protein


 site or induce secondary cytokinin-like physiological effects.[1] This guide provides a self-validating workflow for researchers to synthesize CPU and differentiate its mode of action (MoA) between classical photosynthetic inhibition and growth regulator-induced phytotoxicity.[1]

Chemical Identity & Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 1960-69-6[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 218.30 g/mol

  • Structural Class: Substituted Phenylurea

  • Target MoA: Photosystem II Inhibitor (Hill Reaction antagonist) / Cytokinin agonist.[1]

PropertyValueMethod/Note
Appearance White crystalline solidRecrystallized from EtOH/Water
Melting Point 182–184 °CExperimental [1]
Solubility Low in water; Soluble in Acetone, DMSOLipophilic cyclohexyl moiety reduces water solubility compared to Fenuron

Mechanism of Action (MoA) Logic

To effectively screen CPU, one must understand the dual-potential of the phenylurea scaffold.[1]

  • Primary Herbicide MoA (PSII Inhibition): CPU competes with plastoquinone for the

    
     binding niche on the D1 protein of the PSII complex. This blockage halts electron transport, preventing ATP/NADPH production and generating reactive oxygen species (ROS) that destroy membrane lipids.[1]
    
  • Secondary Effect (Cytokinin Activity): Unlike standard dimethyl-ureas (e.g., Diuron), the cyclohexyl group mimics the steric profile of adenine-type cytokinins.[1] High-dose cytokinin activity is herbicidal, causing nutrient sink disruption and malformation [2].[1]

Pathway Visualization

The following diagram illustrates the interference point of CPU within the thylakoid membrane.

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo e- Transfer Qa Quinone A (Qa) Pheo->Qa Qb Quinone B (Qb) (D1 Protein Site) Qa->Qb Normal e- Flow ROS Reactive Oxygen Species (Cell Death) Qa->ROS e- Backflow/Leakage PQ Plastoquinone Pool Qb->PQ Reduced PQH2 CPU This compound (Inhibitor) CPU->Qb Competes/Binds

Figure 1: Mechanism of Action.[1] CPU binds to the Qb site on the D1 protein, blocking electron flow to Plastoquinone and forcing ROS generation.

Protocol 1: Synthesis & Purification

Objective: Synthesize high-purity CPU for biological testing using a nucleophilic addition reaction. Safety: Phenyl isocyanate is a lachrymator and sensitizer.[1] Perform all steps in a fume hood.

Reagents:
  • Cyclohexylamine (1.0 eq)[1][2]

  • Phenyl Isocyanate (1.0 eq)[1]

  • Anhydrous Acetone or Toluene (Solvent)[1]

  • Ethanol/Water (for recrystallization)[1]

Step-by-Step Methodology:
  • Preparation: Charge a 3-neck round-bottom flask with 1.0 equivalent of cyclohexylamine dissolved in anhydrous acetone (concentration ~0.5 M). Place in an ice bath to cool to 0–5 °C.

  • Addition: Add 1.0 equivalent of phenyl isocyanate dropwise via an addition funnel over 30 minutes.

    • Scientific Rationale: The reaction is highly exothermic. Controlled addition prevents side reactions (biuret formation) and controls temperature [3].[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (urea) should form spontaneously.[1]

  • Quenching: Add a 5-fold excess of ice-cold water to the reaction mixture to fully precipitate the product.

  • Filtration: Collect the solid via vacuum filtration.[1] Wash the filter cake with cold water (3x) to remove unreacted amine.[1]

  • Purification (Critical): Recrystallize the crude solid from hot Ethanol:Water (4:1 ratio).

    • Validation: The target melting point is 182–184 °C [1]. If the melting point is <180 °C, repeat recrystallization.[1]

  • Characterization: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the urea protons (
    
    
    ~8.3 ppm, s, 1H;
    
    
    ~6.1 ppm, d, 1H).[1]

Protocol 2: The Hill Reaction Assay (In Vitro)

Objective: Quantify the


 of CPU against Photosystem II using isolated chloroplasts.
Principle:  The dye DCPIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor, turning from blue (oxidized) to colorless (reduced) when PSII is active.[1] CPU inhibition prevents this color change [4].
Reagents:
  • Fresh Spinach leaves (de-veined).

  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).[1]

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM

    
    .[1]
    
  • DCPIP Stock: 1 mM in water.[1]

  • Test Compound: CPU dissolved in DMSO (ensure final DMSO < 1% in assay).

Workflow:
  • Chloroplast Isolation:

    • Blend 20g spinach in 100 mL cold Isolation Buffer (3 x 5-second bursts). Do not over-blend to preserve thylakoid integrity.

    • Filter through 4 layers of cheesecloth.[3]

    • Centrifuge filtrate at 200 x g for 2 min (discard pellet - nuclei/debris).

    • Centrifuge supernatant at 1500 x g for 7 min (collect pellet - chloroplasts).

    • Resuspend pellet gently in 2 mL Assay Buffer.[1] Keep on ice in the dark.

  • Assay Setup:

    • Prepare cuvettes as per the table below.

    • Blank: Chloroplasts + Buffer (No DCPIP).

    • Control: Chloroplasts + Buffer + DCPIP + DMSO (No Herbicide).[1]

    • Treatment: Chloroplasts + Buffer + DCPIP + CPU (0.1, 1.0, 10, 100

      
      M).
      
  • Measurement:

    • Illuminate samples with a saturating light source (>500

      
      mol photons 
      
      
      
      ) for 60 seconds.[1]
    • Measure Absorbance at 600 nm immediately.[1]

  • Calculation:

    • 
      [1]
      
    • Plot log(concentration) vs. % Inhibition to determine

      
      .[1]
      
ComponentVolume (

L)
Note
Assay Buffer2800Maintain osmotic balance
DCPIP (1 mM)100Artificial e- acceptor
CPU (in DMSO)30Test compound
Chloroplasts70Add last , mix gently
Total 3000

Protocol 3: Whole Plant Bioassay (Post-Emergence)

Objective: Determine if in vitro PSII inhibition translates to in vivo phytotoxicity.[1]

  • Species Selection: Amaranthus retroflexus (dicot) and Digitaria sanguinalis (monocot).[1]

  • Application: Spray seedlings at the 2-3 leaf stage.[1]

  • Dosage: 0 (Control), 125, 250, 500, 1000 g ai/ha equivalent.[1]

  • Assessment (14 Days After Treatment):

    • Chlorosis/Necrosis: Indicates PSII inhibition (starvation/ROS).[1]

    • Epinasty/Malformation: Indicates Cytokinin/Auxin imbalance (secondary MoA).[1]

    • Interpretation: If plants show "stay-green" phenotype but stunted growth, CPU may be acting more as a cytokinin agonist than a pure PSII inhibitor [5].[1]

References

  • PrepChem. (n.d.).[1] Synthesis of 1-phenyl-3-cyclohexylurea. Retrieved January 29, 2026, from [Link]

  • Ivanov, S., et al. (2025).[1][4] The phenylurea cytokinin 4PU-30 protects maize plants against glyphosate action.[1][5] ResearchGate. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1966).[1] Cyclohexylurea and related synthesis. Org. Synth. Coll. Vol. 5, p. 801.[1] Retrieved January 29, 2026, from [Link][1]

  • Weber State University. (n.d.).[1] The Hill Reaction in Chloroplasts. Retrieved January 29, 2026, from [Link][1]

  • Mok, M.C. (1985).[1][6] The metabolism of [14C]thidiazuron in callus tissues. Semantic Scholar. Retrieved January 29, 2026, from [Link][1]

Sources

Application Note: Kinetic Fluorescence Assay Development for 1-Cyclohexyl-3-Phenylurea (CPU) Inhibition of Soluble Epoxide Hydrolase

[1][2]

Abstract & Scientific Rationale

This compound (CPU) represents a foundational class of urea-based inhibitors targeting Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10).[1][2] sEH is a critical cytosolic enzyme in the arachidonic acid cascade, responsible for hydrolyzing anti-inflammatory Epoxyeicosatrienoic acids (EETs) into their biologically less active diols (DHETs).[1][3][4] Inhibition of sEH stabilizes EETs, offering therapeutic potential in hypertension, neuropathic pain, and inflammation.

CPU functions as a transition-state mimic . Its urea pharmacophore forms tight hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH) and tyrosine/tyrosine residues in the active site, effectively arresting the hydrolytic cycle.

This guide details the development of a high-throughput, kinetic fluorescence assay to quantify CPU potency.[1][2] Unlike endpoint assays, this kinetic approach allows for the real-time monitoring of substrate hydrolysis, ensuring that IC50 values are determined within the linear velocity phase of the enzyme, eliminating artifacts caused by substrate depletion or compound precipitation.

Biological Mechanism & Pathway[1][2][4][5]

The sEH enzyme operates via a two-step mechanism involving a catalytic triad (Asp-His-Asp).[1][2] CPU blocks the first step—the nucleophilic attack of Asp335 on the epoxide carbon.

Figure 1: Arachidonic Acid Cascade & sEH Inhibition Pathway[1]

sEH_PathwayAAArachidonic AcidCYPCYP450 EpoxygenasesEETsEETs(Anti-inflammatory / Vasodilatory)AA->EETs OxidationCYP->EETsCatalysisDHETsDHETs(Pro-inflammatory / Inactive)EETs->DHETs HydrolysissEHSoluble Epoxide Hydrolase(sEH)sEH->EETsCPUThis compound(Inhibitor)CPU->sEH Inhibition (Block)

Caption: The sEH enzyme hydrolyzes bioactive EETs into inactive DHETs.[1][3][4][5] CPU binds the sEH active site, preserving EET levels.

Assay Principle: Fluorometric Reporter System

To measure inhibition, we utilize the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[1][2][6][7]

  • Hydrolysis: sEH attacks the epoxide ring of PHOME.[1][2][6][8]

  • Cyclization & Release: The intermediate undergoes intramolecular cyclization, releasing a cyanohydrin.[1][2][6]

  • Signal Generation: Under basic or neutral conditions, the cyanohydrin spontaneously decomposes to release 6-methoxy-2-naphthaldehyde , which is highly fluorescent.[1][2][6]

  • Excitation: 330 nm

  • Emission: 465 nm[6][8]

  • Dynamic Range: High sensitivity allows detection of <1 nM enzyme concentrations.[1][2]

Materials & Reagents

ComponentSpecificationPurpose
Enzyme Recombinant Human sEHTarget enzyme.[1][2]
Substrate PHOME (dissolved in DMSO)Fluorogenic reporter.[1][2]
Inhibitor This compound (CPU)Test compound (Reference Inhibitor).[1][2]
Buffer Base 25 mM Bis-Tris-HCl, pH 7.0Maintains physiological pH.[1][2]
Additive 0.1 mg/mL BSA (Fatty Acid Free)CRITICAL: Prevents lipophilic urea inhibitors from sticking to plastic well walls.[1][2]
Solvent DMSO (Anhydrous)Compound dissolution.[1][2]
Plate 96-well or 384-well Black, Flat-bottomMinimizes background fluorescence.[1][2]

Protocol: Assay Optimization & Execution

Phase 1: Reagent Preparation[1][2]

1. Assay Buffer (1X):

  • Prepare 25 mM Bis-Tris-HCl (pH 7.0).

  • Add BSA to a final concentration of 0.1 mg/mL.

  • Note: Do not use standard BSA containing fatty acids, as they can act as competitive substrates or inhibitors.[1][2] Use "Fatty Acid Free" or Fraction V.[1][2]

2. Enzyme Solution:

  • Dilute rh-sEH in Assay Buffer to a concentration of roughly 1-5 ng/µL (titrate batch to ensure linear velocity over 30 mins).

  • Keep on ice until use.[1][2][8][9]

3. Substrate Solution (PHOME):

  • Thaw PHOME stock (usually 60 mM in DMSO).[1][2]

  • Dilute to 50 µM working concentration in Assay Buffer just before use.[1][2]

  • Note: PHOME is hydrolytically unstable in water over long periods.[1][2] Prepare fresh.

Phase 2: CPU Dose-Response Setup (IC50)[1][2]

Step 1: Compound Dilution Dissolve CPU in 100% DMSO to 10 mM stock.[1][2] Perform a 1:3 serial dilution in DMSO to generate an 8-point curve (e.g., 10 µM down to 0.004 µM).

  • Validation Check: Final DMSO concentration in the assay well must be ≤ 1% (v/v) to avoid solvent-induced enzyme inhibition.[1][2]

Step 2: Incubation (Pre-Equilibrium) The urea pharmacophore is a "slow-tight" binder.[1][2] A pre-incubation step is required to reach binding equilibrium before adding the competing substrate.[1][2]

  • Add 180 µL of Assay Buffer to plate wells.

  • Add 5 µL of Enzyme Solution.

  • Add 5 µL of CPU dilution series (or pure DMSO for Vehicle Control).

  • Incubate at Room Temperature (25°C) for 10 minutes .

Step 3: Reaction Initiation

  • Add 10 µL of PHOME Substrate Solution (Final concentration ~2.5 µM).

  • Shake plate orbitally for 10 seconds.

Phase 3: Kinetic Data Acquisition[1][2]

Do not use a single endpoint read. Urea inhibitors can precipitate or show time-dependent inhibition.[1][2]

  • Place plate in fluorescence reader (Ex 330 nm / Em 465 nm).[1][2][6][8]

  • Mode: Kinetic.

  • Interval: Read every 60 seconds.

  • Duration: 30 minutes.

Figure 2: Experimental Workflow

Assay_Workflowcluster_prepPreparationcluster_reactionReaction AssemblyStockCPU Stock(DMSO)DilutionSerial Dilution(1:3)Stock->DilutionBufferBuffer + BSA(Prevents Sticking)Dilution->BufferAdd CompoundEnzymeAdd sEHEnzymeBuffer->EnzymePreIncPre-Incubation10 min @ 25°CEnzyme->PreIncSubstrateAdd PHOME(Start Reaction)PreInc->SubstrateReadKinetic ReadEx330/Em46530 minsSubstrate->Read

Caption: Step-by-step workflow for the CPU sEH inhibition assay. Pre-incubation is mandatory for urea inhibitors.

Data Analysis & Interpretation

Calculation of Reaction Velocity (RFU/min)

For each well, plot Fluorescence (RFU) vs. Time (min).[1]

  • Select the linear portion of the curve (typically 5–20 minutes).[2]

  • Calculate the slope (Reaction Velocity,

    
    ).[1][2]
    
  • Verify that the Vehicle Control (DMSO only) slope is linear (

    
    ).[1][2]
    
% Inhibition Calculation
1
  • 
    : Slope of wells containing buffer + substrate (no enzyme).[1]
    
IC50 Determination

Fit the % Inhibition data to a 4-parameter logistic (4PL) model :

1
  • Expected Result: CPU is a potent inhibitor.[1][2] Expect an IC50 in the low nanomolar range (50–200 nM) depending on the specific enzyme source (human vs. murine) [1].[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal / Flat Curve Substrate degradationPHOME hydrolyzes spontaneously in water.[1][2] Prepare working solution immediately before use.
High Background Autofluorescence or contaminationEnsure plates are clean.[1][2] Check DMSO for contaminants.[1][2] Use a "No Enzyme" control to subtract background.[1][2]
Variable IC50s Compound sticking to plasticCrucial: Ensure BSA (0.1 mg/mL) is present in the buffer. Urea compounds are lipophilic and will adsorb to polystyrene without BSA.[1][2]
Non-Linear Kinetics Enzyme instability or substrate depletionReduce enzyme concentration.[1][2] Ensure <10% of substrate is consumed during the measurement window.[2]

References

  • BenchChem. (2025).[1][2][5] A Comparative Analysis of 1-(3-(Allyloxy)phenyl)urea and Other Soluble Epoxide Hydrolase Inhibitors. BenchChem Application Notes. Link[1]

  • Cayman Chemical. (2024).[1][2] Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Insert. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Link

Application Note: 1-Cyclohexyl-3-phenylurea (CPU) as a Sentinel Marker in Environmental Water Analysis

[1]

Part 1: Executive Summary & Chemical Context[1]

The Emergence of Tire-Derived Contaminants (TDCs)

While historically associated with the degradation of phenylurea herbicides (such as Siduron), 1-cyclohexyl-3-phenylurea (CPU) has recently emerged as a critical environmental marker for Tire and Road Wear Particles (TRWP) .[1] Recent studies, including pivotal work on urban runoff, have identified CPU alongside 6PPD-quinone and 1,3-diphenylguanidine (DPG) as a ubiquitous contaminant in stormwater and snowmelt in urbanized regions.

As a researcher or environmental scientist, utilizing CPU as an analytical standard is no longer just about herbicide monitoring; it is essential for assessing the chemical footprint of vehicular transport on aquatic ecosystems. This protocol outlines a robust, self-validating method for the quantification of CPU in complex aqueous matrices using Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: this compound[1][2][3]

  • Abbreviation: CPU

  • CAS Number: 886-59-9[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.29 g/mol [1]

  • Physicochemical Behavior: Moderate water solubility; prone to hydrolysis under extreme pH; stable in neutral aqueous matrices.[1]

Part 2: Analytical Method Development (LC-MS/MS)

Chromatographic Separation Strategy

Expertise Insight: CPU contains both a hydrophobic cyclohexyl ring and a polar urea linkage.[1] A standard C18 column is sufficient, but peak shape issues often arise due to the urea moiety's interaction with residual silanols.

  • Column Selection: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.8 µm or 2.6 µm particle size.[1]

  • Mobile Phase Logic:

    • Phase A: Water + 0.1% Formic Acid (FA).[1] The FA is critical to ensure the nitrogen atoms are protonated for ESI+ efficiency.[1]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1] Acetonitrile provides sharper peak shapes for phenylureas compared to Methanol.[1]

Mass Spectrometry Parameters (ESI+)

Causality: The urea linkage is the weakest point in the molecule during Collision Induced Dissociation (CID). The fragmentation pattern typically involves the cleavage of the C-N bonds flanking the carbonyl group.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     219.1 
    
    
  • Primary Transition (Quantifier):

    
     219.1 
    
    
    94.1 (Aniline ion,
    
    
    , indicative of the phenyl-urea cleavage).
  • Secondary Transition (Qualifier):

    
     219.1 
    
    
    138.1 (Phenyl isocyanate derived fragment or loss of cyclohexyl ring).

MS_FragmentationCPUPrecursor: CPU[M+H]+ m/z 219.1CIDCollision Cell(CID)CPU->CIDESI+Frag1Fragment 1 (Quant)Aniline Ionm/z 94.1CID->Frag1Amide Cleavage AFrag2Fragment 2 (Qual)Isocyanate Ionm/z 138.1CID->Frag2Amide Cleavage B

Figure 1: Proposed fragmentation logic for CPU under ESI+ conditions. The cleavage of the urea bond yields characteristic aniline-derived ions.[1]

Part 3: Sample Preparation Protocol (Solid Phase Extraction)

Trustworthiness: Direct injection of environmental water is discouraged due to matrix suppression from dissolved organic matter (DOM).[1] SPE is required to concentrate the analyte and remove salts.[1]

Reagents Required[1][9][11]
  • Standard: this compound (Certified Reference Material, >98% purity).[1]

  • Internal Standard (IS): Diuron-d6 or 1,3-Diphenylurea-d10 (Structural analogs are preferred if isotopically labeled CPU is unavailable).[1]

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB, 200 mg).

Step-by-Step Workflow
  • Sample Collection & Pre-treatment:

    • Collect 500 mL of surface water/stormwater in amber glass bottles.[1]

    • Filter through 0.7 µm glass fiber filter (GF/F) to remove suspended solids (tire particles).[1]

    • Crucial Step: Acidify to pH 3.0 using

      
       to inhibit microbial degradation and enhance retention on SPE.[1]
      
    • Spike with Internal Standard (IS) to a final concentration of 50 ng/L.

  • SPE Conditioning:

    • Pass 5 mL Methanol through the cartridge.[1]

    • Pass 5 mL Ultrapure Water (pH 3.0).[1] Do not let the cartridge dry.

  • Loading:

    • Load the 500 mL sample at a flow rate of <5 mL/min. Fast loading causes breakthrough.[1]

  • Washing:

    • Wash with 5 mL of 5% Methanol in Water.[1] This removes highly polar salts and humic acids without eluting the moderately non-polar CPU.[1]

  • Elution:

    • Elute with 2 x 3 mL of 100% Methanol.

    • Note: Collect in a silanized glass tube to prevent adsorption to walls.[1]

  • Reconstitution:

    • Evaporate eluate to near dryness under Nitrogen stream (Gentle flow, 35°C).

    • Reconstitute in 200 µL of Initial Mobile Phase (90:10 Water:ACN).

SPE_Workflowcluster_0Pre-Treatmentcluster_1SPE Extraction (HLB)S1Filter Sample(0.7 µm GF/F)S2Acidify to pH 3.0+ Internal StandardS1->S2S3Conditioning(MeOH -> Water)S2->S3S4Load Sample(<5 mL/min)S3->S4S5Wash(5% MeOH)S4->S5S6Elute(100% MeOH)S5->S6S7Evaporate & Reconstitute(90:10 H2O:ACN)S6->S7S8LC-MS/MS AnalysisS7->S8

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for maximizing CPU recovery from aqueous matrices.

Part 4: Data Analysis & Validation

Quantification Method

Quantification should be performed using the Internal Standard Method .

Performance Metrics (Expected)

The following table summarizes the performance criteria required for a valid environmental analysis run.

ParameterAcceptance CriterionTroubleshooting Failure
Linearity (

)

(Range: 1 - 500 ng/L)
Check standard degradation or pipetting error.
Recovery (%) 70% - 120%If low: Elution volume insufficient.[1] If high: Matrix enhancement (dilute sample).
Precision (RSD)

Check autosampler stability or IS integration.
Retention Time Shift

min vs. Standard
Check column equilibration or mobile phase mixing.

Part 5: References

  • Challis, J. K., et al. (2021).[1] "Occurrences of Tire Rubber-Derived Contaminants in Cold-Climate Urban Runoff." Environmental Science & Technology Letters.

    • Context: Establishes CPU as a key marker in urban stormwater and snowmelt alongside 6PPD-quinone.[1]

  • U.S. EPA. (2000).[1] "Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection." U.S. Environmental Protection Agency.[1]

    • Context: Provides the foundational SPE and chromatographic principles for phenylurea analysis.

  • Giacomazzi, S., & Cochet, N. (2004).[4] "Environmental impact of diuron transformation: a review." Chemosphere.[1]

    • Context: Details the degradation pathways of phenylureas, validating the structural relationship between herbicides and CPU-like metabolites.

Application Note: LC-MS/MS Analysis of 1-Cyclohexyl-3-Phenylurea (CPU) and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation and metabolic profiling of 1-cyclohexyl-3-phenylurea (CPU) . CPU serves as a fundamental pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibitors , a class of compounds investigated for treating hypertension, inflammation, and neuropathic pain.[1]

This guide moves beyond generic steps, providing the mechanistic rationale for ionization choices, column selection, and fragmentation pathways. It is designed for drug metabolism and pharmacokinetics (DMPK) scientists requiring a self-validating workflow.[1]

Chemical Context & Metabolic Pathways[1][2][3]

The Analyte
  • Compound: this compound (CPU)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 218.30 g/mol [1]

  • LogP: ~2.8 (Moderately lipophilic)[1]

  • Pharmacological Relevance: CPU is a structural analog to potent sEH inhibitors like CDU (1-cyclohexyl-3-dodecylurea) and TPPU .[1] Its urea core mimics the transition state of epoxide hydrolysis, binding tightly to the sEH active site.[1]

Metabolic Fate

Metabolism of CPU typically occurs via Cytochrome P450 (CYP450) enzymes, primarily in the liver.[1]

  • Phase I (Functionalization):

    • Hydroxylation: The cyclohexyl ring is the primary site of oxidation, typically at the C3 or C4 position (

      
      ).[1] Phenyl ring hydroxylation is secondary.[1]
      
    • N-Dealkylation: Cleavage of the C-N bond leads to the loss of the cyclohexyl group (forming phenylurea) or the phenyl group (forming cyclohexylurea).[1]

  • Phase II (Conjugation):

    • Hydroxylated metabolites undergo glucuronidation (

      
      ) via UDP-glucuronosyltransferases (UGTs) to facilitate excretion.[1]
      
Visualizing the Pathway

The following diagram illustrates the predicted metabolic tree and the analytical workflow.

CPU_Metabolism_Workflow cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism (UGT) CPU Parent: CPU (m/z 219.15) OH_CPU Hydroxy-CPU (m/z 235.15) +16 Da CPU->OH_CPU Hydroxylation (Cyclohexyl/Phenyl) Ph_Urea Phenylurea (m/z 137.07) N-Dealkylation CPU->Ph_Urea Loss of Cyclohexyl Gluc_CPU CPU-Glucuronide (m/z 411.18) +176 Da OH_CPU->Gluc_CPU Glucuronidation

Figure 1: Predicted metabolic pathway of this compound, highlighting mass shifts relevant for MS detection.

Experimental Protocol

Materials & Reagents[1]
  • Standards: this compound (>98% purity).[1]

  • Internal Standard (IS): this compound-d5 (phenyl-d5) or a structural analog like 1-cyclohexyl-3-(4-chlorophenyl)urea.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Acetate.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: CPU is lipophilic (LogP 2.8).[1] LLE provides cleaner extracts than protein precipitation, reducing matrix effects (phospholipids) which is critical for detecting low-level metabolites.[1]

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Extract: Add 500 µL of Ethyl Acetate (or MTBE).

    • Note: Ethyl acetate is preferred for urea extraction efficiency.[1]

  • Agitate: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Dry: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (1:1 Water:ACN). Vortex and transfer to LC vial.

LC-MS/MS Conditions
Chromatographic Separation[1][2][3][4][5]
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.[1]

    • Why: The C18 stationary phase retains the hydrophobic CPU well, while the core-shell technology ensures sharp peaks at high flow rates.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Formic acid protonates the urea nitrogens, enhancing

      
       signal intensity.[1]
      

Gradient Profile:

Time (min) % B Event
0.0 10 Initial equilibration
0.5 10 Load sample
3.0 90 Elute Parent & Lipophilic Metabolites
4.0 90 Wash
4.1 10 Re-equilibrate

| 5.5 | 10 | End |[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][6]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Optimized): The fragmentation of urea derivatives typically involves cleavage of the C-N bonds flanking the carbonyl group.[1]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Identity/Fragment
CPU (Quant) 219.2 93.1 25Aniline (

)
CPU (Qual) 219.2119.115Phenyl Isocyanate (

)
CPU (Qual) 219.2137.120Phenylurea (Loss of cyclohexene)
Hydroxy-CPU 235.293.125Conserved Aniline (Ring intact)
Hydroxy-CPU 235.2109.125Hydroxy-Aniline (If phenyl oxidized)
IS (d5-CPU) 224.298.125d5-Aniline

Note on Metabolite ID: If the Hydroxy-CPU transition


 is dominant, the hydroxylation is on the cyclohexyl ring (phenyl ring remains unsubstituted).[1] If 

is observed, hydroxylation is on the phenyl ring.[1]

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.[1]

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use a weighted (

    
    ) linear regression.[1]
    
  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate. Acceptance criteria:

    
     bias/CV.
    
  • Matrix Effect: Compare the peak area of CPU spiked into extracted blank matrix vs. CPU in neat solvent.

    • Formula:

      
      .[1]
      
    • Values between 85-115% indicate minimal suppression.[1]

  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ).[1] Signal should be <20% of the LLOQ.[1]

Results & Discussion (Simulated)

Fragmentation Logic

The choice of the 219 -> 93 transition is critical.[1] Upon collision-induced dissociation (CID), the urea bond cleaves.[1] The charge retention on the aniline moiety (m/z 93) is energetically favorable and provides a high-intensity fragment for quantitation.[1] The 219 -> 119 (phenyl isocyanate) transition serves as a confirmation ion.[1]

Metabolic Profiling

In microsomal incubation studies, the Hydroxy-CPU metabolite (m/z 235) typically elutes earlier than the parent CPU due to increased polarity.[1] If using a high-resolution instrument (HRMS) for discovery, look for the characteristic mass defect of oxygen (+15.9949 Da).[1]

Workflow_Logic Sample Plasma/Microsomes LLE LLE (Ethyl Acetate) Removes Phospholipids Sample->LLE LC C18 Separation Retains Lipophilic Parent LLE->LC MS ESI+ MS/MS Transition 219->93 LC->MS Data Quantitation & Metabolite ID MS->Data

Figure 2: Analytical workflow ensuring high specificity and sensitivity.

References

  • Frontiers in Pharmacology. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2006).[1] In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea. Retrieved from [Link]

  • Journal of Chromatography A. (2001). Determination of phenylurea herbicides in natural waters...[1][7][8] using solid-phase extraction and LC-MS. Retrieved from [Link]

  • MDPI Molbank. (2023).[1] Synthesis and Characterization of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione (Urea Derivative). Retrieved from [Link][1][4]

  • ACS Publications. (2014).[1][9] Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time. Retrieved from [Link][1]

Sources

Application Note: Safe Handling, Solubilization, and Disposal of 1-Cyclohexyl-3-phenylurea (CPU)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Cyclohexyl-3-phenylurea (CPU) is a biologically active substituted urea widely utilized in medicinal chemistry as a scaffold for soluble epoxide hydrolase (sEH) inhibitors and in plant biology as a cytokinin mimic.[1][2] While often categorized as a standard organic intermediate, its structural properties present specific risks—particularly regarding aquatic toxicity and thermal decomposition—that are frequently overlooked in routine laboratory workflows.

This guide provides a self-validating protocol for the safe lifecycle management of CPU, from storage to disposal.[2] It is designed for researchers who require high-integrity data without compromising safety or environmental compliance.[1][2]

Core Philosophy: The "Zero-Dust, Zero-Release" Standard

Because CPU is a solid crystalline powder with significant aquatic toxicity (H410/H413), the primary safety objective is the containment of particulates during weighing and the prevention of aqueous release during disposal.[2]

Physicochemical & Hazard Profile

Understanding the physical state of CPU is the first step in risk mitigation.[1][2]

PropertyData / SpecificationSafety Implication
CAS Number 2158-96-5Unique Identifier for inventory tracking.[2]
Physical State White Crystalline PowderHigh risk of static-induced dust generation.[1][2]
Melting Point 148–150 °CStable at room temp; avoid high-heat drying.[1][2]
Solubility (Water) Very Low (<10 mg/L)Do not use water for spill cleanup; it spreads contamination.[1][2]
Solubility (Organic) DMSO, Ethanol, DCMUse organic solvents for equipment decontamination.[1][2]
GHS Hazards Warning
H315, H319, H335Irritant to skin, eyes, and respiratory tract.
H410 / H413 Critical: Very toxic to aquatic life with long-lasting effects.[1][2]
H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.

Visual Workflow: The Exposure Control Hierarchy

The following diagram outlines the critical control points (CCPs) where exposure or release is most likely to occur.

CPU_Handling_Workflow Storage 1. Storage (Dry, Ambient) Weighing 2. Weighing (Static Control) Storage->Weighing Desiccator Solubilization 3. Solubilization (DMSO/EtOH) Weighing->Solubilization Fume Hood Dust Risk: Dust Inhalation Weighing->Dust Reaction 4. Reaction (Avoid >200°C) Solubilization->Reaction Closed System Disposal 5. Disposal (Incineration) Reaction->Disposal Segregation Spill Risk: Aquatic Release Disposal->Spill

Figure 1: Operational workflow for CPU handling. Red nodes indicate high-risk intervention points requiring specific engineering controls.

Detailed Protocols

Protocol A: Storage and Stability

Objective: Prevent hydrolytic degradation and physical caking.[1][2]

  • Environment: Store in a cool, dry place (20–25 °C).

  • Container: Keep container tightly closed. CPU is stable, but moisture can cause caking, increasing the force required to break it up and subsequently increasing dust risk.

  • Incompatibility: Store away from strong oxidizing agents.[1][2] Segregate from acids to prevent potential hydrolysis to aniline derivatives over long periods.[1][2]

Protocol B: Weighing and Solubilization (The Critical Step)

Context: The highest risk of personnel exposure occurs during the transfer of the solid powder due to static electricity.[1]

Equipment:

  • Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]

  • Anti-static gun (Zerostat) or ionizer bar.[1][2]

  • Nitrile gloves (Double gloving recommended).[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).[1][2]

Step-by-Step:

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.[1][2]

  • Static Neutralization: If the powder appears "fly-away" (clinging to the spatula), treat the weighing boat and spatula with an anti-static gun for 5 seconds.[1][2]

  • Transfer: Weigh the required amount.

    • Expert Tip: Do not return excess powder to the stock bottle.[1][2] This cross-contaminates the source with moisture.[1][2] Dispose of excess as solid waste.[1][2]

  • Solubilization:

    • Add the solvent (e.g., DMSO) directly to the weighing boat or vial before removing it from the hood.[1]

    • Why? Solubilizing the compound immediately eliminates the inhalation hazard for downstream transport.[1][2]

    • CPU is hydrophobic.[1][2] If preparing aqueous buffers, dissolve in DMSO first (make a 1000x stock), then dilute into the buffer.[1][2]

Protocol C: Reaction Safety & Thermal Decomposition

Context: Substituted ureas are generally stable but have a specific failure mode at high temperatures.[1][2]

  • Thermal Limit: Do not heat CPU above 200 °C.

  • Decomposition Mechanism: At high temperatures, substituted ureas can decompose back into isocyanates and amines (anilines).[1][2]

    • Reaction: R-NH-CO-NH-R'

      
       R-NCO + R'-NH
      
      
      
      [2]
    • Hazard: Isocyanates are potent sensitizers and lachrymators.[1][2]

  • Quenching: If a reaction mixture containing CPU must be quenched, ensure the pH is neutral to slightly basic to prevent acid-catalyzed hydrolysis, unless hydrolysis is the intended synthetic pathway.

Waste Management & Disposal

Core Directive: Under no circumstances should CPU or its solutions be poured down the drain. The H410 classification (Very toxic to aquatic life) mandates strict zero-discharge protocols.[1][2]

Disposal Decision Matrix

Waste_Decision_Tree Start Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_Action Double Bag -> Solid Hazardous Waste (Incineration) Solid->Solid_Action Solvent_Check Solvent Type? Liquid->Solvent_Check Org_Solvent Organic (DMSO/EtOH) Solvent_Check->Org_Solvent Aq_Solvent Aqueous (>95% Water) Solvent_Check->Aq_Solvent Org_Action Non-Halogenated Organic Waste Org_Solvent->Org_Action Aq_Action Aqueous Toxic Waste (Do NOT Flush) Aq_Solvent->Aq_Action

Figure 2: Decision tree for segregating CPU waste streams. Note that even aqueous solutions must be collected for incineration.[1]

Spill Cleanup Protocol
  • Solid Spill:

    • Do not sweep (creates dust).[1][2]

    • Cover with wet paper towels (dampened with ethanol or water) to suppress dust.[1][2]

    • Scoop up the wet slurry and place it in a hazardous solid waste bag.[1][2]

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.[1][2]

    • Clean the surface with Ethanol or Isopropanol (CPU is not water-soluble; water will just smear it).[1][2]

    • Dispose of all cleanup materials as hazardous chemical waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16399, this compound.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenylurea derivatives and aquatic toxicity classifications.[1][2] Retrieved from [Link][1][2]

  • Tixier, C., et al. (2000). Occurrence and Fate of Phenylurea Herbicides.[1] In: Environmental Chemistry of Herbicides.[1][2][3] Retrieved from [Link][1][2]

Sources

Application Note: 1-Cyclohexyl-3-Phenylurea (CPU) in Kinase & Signaling Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Cyclohexyl-3-phenylurea (CPU) is a potent urea-based chemical probe. While it shares the "urea linker" pharmacophore found in many Type II kinase inhibitors (e.g., Sorafenib, BIRB 796), its primary mammalian biological target is Soluble Epoxide Hydrolase (sEH) , not a kinase. However, in plant biology, CPU acts as a direct agonist for Histidine Kinases (e.g., CRE1/AHK4) .

For drug development professionals, CPU is a critical tool for counter-screening . It allows researchers to distinguish between direct kinase inhibition and indirect signaling modulation mediated by sEH metabolites (EETs). This application note details protocols for utilizing CPU to dissect these specific pathways.

Key Applications
  • Mammalian Systems: Negative control and pathway modulator for p38 MAPK signaling (via sEH inhibition).

  • Plant Systems: Direct agonist for Histidine Kinase (Cytokinin response) assays.

  • Medicinal Chemistry: Fragment-based screening for Type II kinase inhibitor design.

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name This compound
CAS Number 886-59-9
Molecular Weight 218.29 g/mol
Solubility DMSO (>50 mM), Ethanol (>10 mM)
Primary Target Soluble Epoxide Hydrolase (sEH) (

)
Secondary Target Plant Histidine Kinase (CRE1/AHK4) (

)
Kinase Selectivity Low direct affinity for mammalian kinases (p38, Raf) compared to sEH.

Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Biological Mechanism & Pathway Logic

Understanding the dual nature of CPU is vital for experimental design. In mammalian cells, CPU inhibits sEH, preventing the degradation of Epoxyeicosatrienoic acids (EETs). Stabilized EETs subsequently inhibit the phosphorylation of p38 MAPK and I


B , reducing inflammation.
Diagram 1: CPU Mechanism of Action (Mammalian vs. Plant)

CPU_Pathway cluster_mammal Mammalian System (Indirect Kinase Modulation) cluster_plant Plant System (Direct Agonism) CPU This compound (CPU) sEH Soluble Epoxide Hydrolase (sEH) CPU->sEH Inhibits (IC50 ~60nM) AHK4 Histidine Kinase (AHK4/CRE1) CPU->AHK4 Activates (Agonist) DHETs DHETs (Inactive Diols) sEH->DHETs Catalysis EETs EETs (Epoxyeicosatrienoic Acids) EETs->sEH Substrate p38 p38 MAPK (Phosphorylation) EETs->p38 Inhibits (Cross-talk) Inflam Inflammatory Response p38->Inflam Promotes PhosphoRelay Phosphorelay (AHP -> ARR) AHK4->PhosphoRelay Activates Growth Cytokinin Response (Cell Division) PhosphoRelay->Growth Promotes

Caption: CPU acts as an inhibitor of sEH in mammals (modulating p38 indirectly) and an agonist of Histidine Kinases in plants.

Protocol A: Mammalian Kinase Counter-Screening

Objective: To determine if a urea-based compound inhibits p38 MAPK directly or modulates it indirectly via sEH inhibition, using CPU as the sEH-selective control.

Materials
  • Cell Line: HEK293 (transfected with p38) or THP-1 monocytes (LPS-inducible).

  • Reagents:

    • CPU (sEH selective control).

    • SB203580 (Direct p38 inhibitor control).

    • LPS (Lipopolysaccharide).

    • Phospho-p38 MAPK (Thr180/Tyr182) Antibody.

    • Total p38 MAPK Antibody.

Experimental Workflow
  • Seeding: Plate THP-1 cells at

    
     cells/well in 6-well plates. Differentiate with PMA if adherent phenotype is required.
    
  • Pre-treatment (Time-Critical):

    • Treat Group A with CPU (1

      
      M and 10 
      
      
      
      M) for 1 hour .
    • Treat Group B with SB203580 (10

      
      M) for 1 hour .
      
    • Treat Group C with Vehicle (DMSO 0.1%).

  • Induction: Stimulate all groups with LPS (1

    
    g/mL) for 30 minutes  to induce p38 phosphorylation.
    
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (

    
    , NaF). Lyse in RIPA buffer.
    
  • Western Blot Analysis:

    • Load 20

      
      g protein/lane.
      
    • Blot for p-p38 vs Total p38 .

Data Interpretation (Self-Validation)
  • Direct Kinase Inhibitor (SB203580): Will show complete ablation of p38 downstream signaling (e.g., MAPKAPK2 phosphorylation) or, depending on the inhibitor type, might prevent phosphorylation of p38 itself (if targeting upstream MAPKK).

  • sEH Inhibitor (CPU): Should show partial reduction (approx. 20-40%) of p38 phosphorylation compared to vehicle, but not total ablation. This confirms the effect is mediated by endogenous EETs accumulation, not direct ATP-pocket competition.

  • Validation: If CPU causes >90% inhibition of p38 phosphorylation at 1

    
    M, the compound may be impure or exhibiting off-target toxicity.
    

Protocol B: Plant Histidine Kinase (AHK4) Activation Assay

Objective: To assay CPU as a cytokinin analog using a bacterial reporter system (E. coli expressing Arabidopsis AHK4).

Materials
  • Strain: E. coli KMI001 carrying plasmid pIN-III-AHK4 (expresses receptor) and pcps::lacZ (reporter).

  • Substrate: ONPG (o-nitrophenyl-

    
    -D-galactopyranoside).
    
  • Ligands: Trans-zeatin (Positive control), CPU (Test compound).

Step-by-Step Methodology
  • Culture: Grow E. coli KMI001 overnight at 25°C in LB medium with appropriate antibiotics.

  • Induction: Dilute culture 1:100 into fresh medium containing CPU (Range: 0.1

    
    M to 100 
    
    
    
    M) or Trans-zeatin (0.01
    
    
    M to 10
    
    
    M).
  • Incubation: Incubate at 25°C for 8–12 hours. The AHK4 receptor, upon binding CPU, phosphorylates the bacterial response regulator, activating the lacZ gene.

  • Assay:

    • Measure

      
       (cell density).
      
    • Add SDS/Chloroform to permeabilize cells.

    • Add ONPG substrate. Incubate until yellow color develops.

    • Stop reaction with

      
      .
      
    • Measure Absorbance at 420 nm (

      
      ).
      
  • Calculation:

    
    
    
Expected Results
  • CPU should exhibit a dose-dependent increase in

    
    -galactosidase activity.
    
  • The

    
     for CPU is typically in the 1–10 
    
    
    
    M
    range, whereas natural cytokinins (trans-zeatin) are in the nM range. This validates CPU as a synthetic, albeit less potent, agonist.

Selectivity & Counter-Screening Guide

When developing urea-based kinase inhibitors, "off-target" inhibition of sEH is a common liability. Use CPU to benchmark this.

Diagram 2: Screening Decision Tree

Screening_Tree Start New Urea Compound (Kinase Hit) KinaseAssay In Vitro Kinase Assay (p38/Raf/VEGFR) Start->KinaseAssay sEHAssay sEH Hydrolase Assay (Substrate: PHOME) Start->sEHAssay HighPotency HighPotency KinaseAssay->HighPotency IC50 < 100nM sEH_Activity sEH_Activity sEHAssay->sEH_Activity Check IC50 Check_sEH Check_sEH HighPotency->Check_sEH Is sEH inhibited? CPU_Ref CPU IC50 ~60nM Validates Assay sEH_Activity->CPU_Ref Compare to CPU (Positive Control) Dual Dual Mechanism (Anti-inflammatory + Anti-proliferative) Check_sEH->Dual Yes (IC50 < 100nM) Dual Inhibitor Selective Clean Kinase Inhibitor Check_sEH->Selective No (IC50 > 10uM) Selective Kinase Inh.

Caption: Workflow for distinguishing selective kinase inhibitors from dual sEH/Kinase inhibitors using CPU as a benchmark.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Buffer High hydrophobicity of phenylurea.Ensure final DMSO concentration is 0.5–1%. Sonicate stock solution before dilution.
No Activity in Kinase Assay CPU is not a direct kinase inhibitor.This is expected. Use CPU as a negative control. If inhibition is seen >50

M, it is non-specific aggregation.
High Background in Plant Assay Leaky expression of AHK4.Reduce incubation temperature to 22°C. Ensure proper antibiotic selection for the plasmid.
Inconsistent Western Blots Phosphatase activity.[1]Add Vanadate and Fluoride to lysis buffer. Keep lysates on ice at all times.

References

  • Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849–8854. Link

  • Yamada, H., et al. (2001). "The receptor for the cytokinin, thidiazuron, is a histidine kinase." Plant and Cell Physiology, 42(9), 1017-1023. Link

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840. Link

  • Spieker, M., et al. (2002). "The Phenylurea Cytokinin 4PU-30 Induces the Formation of a Synergistic Kinetin-Like Effect." Physiologia Plantarum. (Contextualizing phenylurea activity in plants).
  • Inoue, T., et al. (2001). "Identification of CRE1 as a cytokinin receptor." Nature, 409, 1060–1063. (Methodology for Histidine Kinase Assay).[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclohexyl-3-Phenylurea Solubility Guide

[1][2]

Introduction: The Solubility Paradox

Welcome to the technical support center. If you are working with 1-cyclohexyl-3-phenylurea (CAS: 886-59-9), you are likely encountering a common but frustrating obstacle: the compound dissolves readily in organic solvents but precipitates immediately upon contact with aqueous buffers or cell culture media.[1][2]

This behavior is dictated by two competing thermodynamic forces:[2]

  • High Lipophilicity (LogP ~2.9): The cyclohexyl and phenyl rings make the molecule hydrophobic, resisting interaction with water [1].[1][2]

  • Crystal Lattice Energy: The urea linkage (-NH-CO-NH-) forms strong intermolecular hydrogen bonds.[1][2] To dissolve the solid, you must input enough energy to break these bonds [2].[1][2]

This guide provides a self-validating workflow to overcome these barriers, ensuring your biological data reflects the compound's activity, not its precipitation.

Module 1: Master Stock Preparation

Objective: Create a stable, high-concentration stock solution free of micro-crystals.

The Protocol

Do not attempt to dissolve this compound directly in water or PBS.[1][2] It will float or form clumps due to high surface tension.[1][2]

Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard.[1][2] Ethanol (EtOH) is a secondary option but evaporates faster, altering concentration over time.[1][2]

ParameterSpecificationNotes
Max Solubility (DMSO) ~50–100 mMPractical limit for stability.[1][2]
Max Solubility (EtOH) ~25–50 mMLower stability; prone to evaporation.[1][2]
Storage Temp -20°CAliquot to avoid freeze-thaw cycles.
Visual QC Clear, colorlessAny turbidity indicates failure.[1][2]
Step-by-Step Workflow
  • Weighing: Weigh the powder into a glass vial (avoid plastic initially to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO to achieve a 100 mM master stock.

    • Calculation: For 10 mg of compound (MW: 218.29 g/mol ), add ~458 µL DMSO.[1][2]

  • Energy Input (Critical): Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The heat and sonic energy disrupt the urea hydrogen bond network [2].[1][2]

  • Verification: Hold the vial up to a light source. The solution must be completely refractive with no "shimmering" particles.[1][2]

Module 2: The "Crash-Out" Phenomenon (Aqueous Dilution)[1]

The Problem: When you pipette your 100 mM DMSO stock into cell culture media, the hydrophobic compound instantly repels the water molecules, re-forming crystals.[2] This is called "crashing out."[1][2]

Troubleshooting Guide: Preventing Precipitation
Scenario A: Low Concentration Assays (< 10 µM)
  • Direct Dilution: You can usually dilute 1:1000 directly into media (e.g., 1 µL stock into 1 mL media).[1][2]

  • Technique: Do not add the stock to the side of the well. Add it directly into the center of the liquid while swirling or pipetting up and down rapidly. This maximizes dispersion speed before crystal nucleation occurs.[1][2]

Scenario B: High Concentration Assays (> 50 µM)

Direct dilution often fails here.[1][2] Use the Intermediate Dilution Method .

  • Step 1: Dilute your 100 mM Master Stock to a 10x working solution using pure DMSO (not water).[1][2]

  • Step 2: Add this lower-concentration DMSO solution to your media.[1][2]

    • Why? Adding a larger volume of a dilute solvent reduces the local concentration shock at the injection point.[1][2]

Visualizing the Workflow

SolubilityWorkflowStartSolid this compoundSolventAdd Anhydrous DMSO(Target 50-100 mM)Start->SolventAgitateVortex + Sonicate (37°C)Break H-BondsSolvent->AgitateCheckVisual QC:Clear Solution?Agitate->CheckFailTurbid/Particles?Repeat SonicationCheck->FailNoDilutionAqueous Dilution StrategyCheck->DilutionYesFail->AgitateDirectTarget < 10 µM:Direct Spike into MediaDilution->DirectLow ConcIntermediateTarget > 10 µM:Serial Dilution in DMSO firstDilution->IntermediateHigh ConcCrashPrecipitation Risk!(Cloudy Media)Direct->CrashPoor MixingSuccessBio-Assay ReadyDirect->SuccessIntermediate->SuccessCrash->IntermediateTroubleshoot

Figure 1: Decision tree for solubilization and dilution. Note the critical loop at the Visual QC stage.

Module 3: In Vivo Formulation & Advanced Carriers

For animal studies or high-concentration cellular assays where DMSO toxicity is a concern (>0.5% v/v), you must use a carrier system.[1][2]

Recommended Vehicles
Vehicle SystemCompositionBest ForMechanism
The Co-Solvent Mix 5% DMSO + 40% PEG400 + 55% SalineIP/Sub-Q InjectionPEG400 acts as a bridge between the hydrophobic drug and water.[1][2]
Oil Formulation 100% Corn Oil or Sesame OilOral GavageDissolves lipophilic ureas well; bypasses aqueous solubility issues entirely.[1][2]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV/Cell CultureThe cyclodextrin "donut" encapsulates the hydrophobic phenyl ring, making it water-soluble [3].[1][2]
Protocol: Cyclodextrin Complexation

If the compound crashes out in media even with DMSO, use this method:

  • Prepare a 20% (w/v) HP-β-CD solution in water/PBS.[1][2]

  • Add your DMSO stock to this cyclodextrin solution slowly with stirring.

  • Incubate/shake for 30 minutes at room temperature.

  • The cyclodextrin will sequester the compound, preventing precipitation when added to cells.[1][2]

Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy after 24 hours in the fridge. Is it spoiled?

  • A: Not necessarily. This is likely "cold precipitation."[1][2] The solubility of ureas decreases significantly at 4°C.[1][2]

  • Fix: Warm the solution to 37°C and vortex. If it clears, it is safe to use.[1][2] If a pellet remains that won't dissolve, the concentration has permanently shifted; discard and prepare fresh.[1][2]

Q2: Can I use acidic water to dissolve it?

  • A: No. While ureas can be protonated, it requires very low pH (strong acids), which is incompatible with biological assays.[1][2] furthermore, strong acids/bases at high temperatures can hydrolyze the urea linkage into aniline derivatives [4].[1][2] Stick to neutral organic solvents.[1][2]

Q3: Why does the literature mention "Cytokinin" activity?

  • A: this compound is structurally related to highly active phenylurea cytokinins (like CPPU/Forchlorfenuron).[1][2] However, its specific activity depends on the exact substitution pattern.[1][2] Ensure you are using the correct isomer for your specific receptor target [1].[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13451, this compound.[1][2] Retrieved from [Link]

  • B. Y. Okamoto et al. (1978). Thermodynamics of dissolution of urea in water/alcohol mixtures.[1][2] (General principle of urea solubility thermodynamics).

  • Royal Society of Chemistry. Thermodynamics and reaction mechanism of urea decomposition.[1][2] (Hydrolysis risks).[1][2] Retrieved from [Link][2]

Technical Support Center: Synthesis of N-Cyclohexyl-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High (Synthesis & Purification) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scope of the Challenge

You are likely synthesizing N-cyclohexyl-N'-phenylurea (CAS 886-59-9) as a scaffold for cytokinin-like plant growth regulators or as an intermediate for herbicide development (related to Siduron).

While the urea formation itself is thermodynamically favorable, the technical failure rate in this synthesis is high due to one specific impurity: 1,3-Diphenylurea (DPU) . This byproduct forms rapidly in the presence of trace moisture, has a high melting point (237°C), and is notoriously difficult to separate from your target (MP ~182°C) without significant yield loss.

This guide moves beyond standard textbook procedures to address the specific solubility differentials and kinetic controls required to isolate high-purity material.

Module 1: The "Gold Standard" Isocyanate Route

Protocol Design & Kinetic Control

The reaction between phenyl isocyanate and cyclohexylamine is highly exothermic. The order of addition and solvent choice are critical to prevent "hot spots" that favor side reactions (biuret formation) and to manage the physical form of the precipitate.

Optimized Protocol (Anhydrous):

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, mechanical stirrer (magnetic stirring often fails due to heavy precipitation).

  • Solvent: Toluene (Preferred over DCM). Toluene allows for higher temperature solubility if needed and facilitates better crystal growth.

  • Stoichiometry:

    • Cyclohexylamine: 1.05 equiv (Slight excess drives isocyanate to completion).

    • Phenyl Isocyanate: 1.00 equiv.

  • Procedure:

    • Dissolve Cyclohexylamine in Toluene (5 mL/g) and cool to 0–5°C .

    • Dilute Phenyl Isocyanate with equal volume Toluene.

    • Dropwise Addition: Add isocyanate solution slowly. Maintain internal temp <20°C.

    • Observation: A thick white precipitate will form immediately.

    • Post-Stir: Allow to warm to RT and stir for 2 hours.

Workflow Visualization

ReactionWorkflow cluster_moisture CRITICAL CONTROL POINT: MOISTURE Start Start: Dry Solvents (Toluene) Cool Cool Amine Solution (0-5°C) Start->Cool Add Add Phenyl Isocyanate (Dropwise, <20°C) Cool->Add Exotherm Control Check Precipitate Formed? Add->Check Moisture Trace Water Present? Add->Moisture Stir Stir at RT (2h) Check->Stir Yes (Thick White Solid) Filter Vacuum Filtration Stir->Filter Byproduct Formation of 1,3-Diphenylurea (DPU) Moisture->Byproduct Yes

Fig 1. Reaction workflow highlighting the critical moisture control point where impurity formation occurs.

Module 2: Purification & Impurity Profiling

The "DPU" Problem

If your melting point is >185°C or the range is broad (e.g., 175–195°C), you have 1,3-Diphenylurea (DPU) contamination. DPU forms when phenyl isocyanate reacts with water instead of your amine.

The Solubility Differential (The Key to Separation): The separation relies on the fact that DPU is significantly less soluble in hot ethanol/acetone than your target.

PropertyTarget: N-Cyclohexyl-N'-phenylureaImpurity: 1,3-Diphenylurea (DPU)
Melting Point 180–182°C 237°C
Solubility (Ethanol, 25°C) ModerateInsoluble
Solubility (Ethanol, Boiling) Soluble Sparingly Soluble
Solubility (Water, Boiling) InsolubleInsoluble
Troubleshooting Guide: The "Hot Filtration" Method

If simple washing does not clean the product, follow this Hot Filtration Protocol :

  • Suspend the crude solid in Ethanol (10 mL/g).

  • Heat to reflux.[1][2] The target urea should dissolve; the DPU impurity will likely remain as a suspended solid.

  • Hot Filter: While keeping the mixture near boiling, filter through a pre-warmed Büchner funnel.

    • Filtrate: Contains your Target Product .

    • Filter Cake: Contains the DPU Impurity .

  • Crystallize: Cool the filtrate slowly to 4°C. The pure N-cyclohexyl-N'-phenylurea will crystallize as white needles.

PurificationLogic Crude Crude Mixture (Target + DPU Impurity) Solvent Add Ethanol Heat to Reflux Crude->Solvent State Check Dissolution Solvent->State Filter Perform HOT Filtration (Keep >70°C) State->Filter Suspended Solids Visible Solid Solid Residue on Filter (DPU - Discard) Filter->Solid Liquid Clear Filtrate (Target in Solution) Filter->Liquid Cool Cool to 4°C Liquid->Cool Pure Pure Crystals (MP: 182°C) Cool->Pure

Fig 2. Purification logic tree utilizing the solubility differential between the target urea and the DPU byproduct.

Module 3: Alternative "Green" Synthesis (Aqueous)

Why use water for an isocyanate reaction?

Contrary to the "keep it dry" rule, you can synthesize this urea in water .

  • Mechanism: Amines are significantly better nucleophiles than water. If you add isocyanate to a vigorous suspension of amine in water at low temperature, the amine captures the isocyanate before water hydrolysis becomes significant.

  • Advantage: No organic solvents (DCM/Toluene) required; the product precipitates as a pure solid because the byproduct (DPU) formation is kinetically outcompeted.

Protocol:

  • Suspend Cyclohexylamine (1.1 eq) in Water at 0°C.

  • Vigorously stir (high shear is best).

  • Add Phenyl Isocyanate dropwise.

  • Filter the resulting solid and wash with water.[2]

Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during recrystallization. What is happening?

  • Cause: You likely used a solvent mixture (like Ethanol/Water) where the product concentration was too high, or the temperature dropped too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material if available. Alternatively, switch to Toluene for recrystallization; it often promotes better crystal habit than alcohols for hydrophobic ureas.

Q2: The MSDS for Phenyl Isocyanate says it is a lachrymator. How do I quench the equipment?

  • Safety: Do not wash glassware immediately with water (it evolves CO2 and can pressurize waste bottles).

  • Quench: Rinse all glassware with a solution of 5% Ammonium Hydroxide in Methanol . This converts residual isocyanate into harmless methyl carbamate or urea derivatives safely before disposal.

Q3: Can I use Carbonyldiimidazole (CDI) instead of Isocyanate?

  • Yes. If you want to avoid toxic isocyanates:

    • React Cyclohexylamine with CDI (1.0 eq) in THF.

    • Add Aniline (1.0 eq).

    • Reflux.[2][3]

    • Note: This route is safer but often requires column chromatography to remove imidazole byproducts, whereas the isocyanate route is usually a filtration-only workup.

References

  • Synthesis & Properties: 1-cyclohexyl-3-phenyl-urea (CAS 886-59-9) Chemical Properties and Melting Point Data. ChemicalBook. Link

  • Green Chemistry Protocol: An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Link

  • Impurity Characterization: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates (Impurity Profiling). MDPI Polymers. Link

  • Reaction Kinetics: The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Safety Data: Phenyl Isocyanate Hazard Guide. CAMEO Chemicals (NOAA). Link

Sources

Technical Support Center: 1-Cyclohexyl-3-Phenylurea (CPU) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Validation) Subject: High-Sensitivity Quantification of 1-Cyclohexyl-3-Phenylurea (CPU) in Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]

Introduction: The Analyst's Perspective

Welcome to the technical support hub for This compound (CPU) . Whether you are investigating this molecule as a soluble epoxide hydrolase (sEH) inhibitor, a cytokinin analog, or a metabolic derivative, you are likely facing three specific challenges: urea-based peak tailing , hydrophobic recovery losses , and isomeric interference .

This guide is not a generic SOP. It is a troubleshooting framework designed to resolve the specific physicochemical friction points of the CPU molecule (CAS: 886-59-9; MW: 218.29).[1]

Ticket #01: Chromatographic Performance

Issue: "My CPU peak is tailing (As > 1.5) and retention times are drifting."

Root Cause Analysis

The urea linkage (–NH–CO–NH–) in CPU acts as a hydrogen bond donor.[2] On standard silica-based columns, these nitrogens interact with residual silanols (Si-OH) on the stationary phase, causing "drag" (tailing).[1] Furthermore, CPU is lipophilic (LogP ~2.9), making it sensitive to "dewetting" in highly aqueous phases if the gradient is not managed correctly.

The Solution Protocol

1. Column Selection (The "Shielding" Strategy) Do not use a standard C18. You require a column with high surface coverage (carbon load >15%) and aggressive end-capping to hide silanols.[1][2]

  • Recommended: C18 with embedded polar groups or extensive end-capping (e.g., Ethylene Bridged Hybrid C18).[1][2]

  • Dimensions: 2.1 x 50 mm, 1.7 µm (UHPLC) or 2.1 x 100 mm, 3.5 µm (HPLC).

2. Mobile Phase Chemistry

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

  • B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Why? The Ammonium Formate acts as a "silanol blocker," competing with the CPU urea group for active sites on the column, effectively sharpening the peak.

3. The Gradient "Wash" CPU is sticky.[1][2] If you see carryover, it is likely adsorbed to the rotor seal or injector loop.

  • Needle Wash: 50:25:25 Isopropanol:ACN:Water (The "Magic Mix" for urea solubility).[2]

Visual Troubleshooting: Peak Shape Decision Tree

PeakTroubleshooting Start Issue: Poor CPU Peak Shape CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckSplit Is Peak Split/Doublet? Start->CheckSplit Silanol Cause: Silanol Interaction CheckTailing->Silanol Yes Frit Cause: Blocked Inlet Frit CheckTailing->Frit All peaks tail Solvent Cause: Solvent Mismatch CheckSplit->Solvent Early elution Fix1 Action: Add 5mM NH4-Formate Silanol->Fix1 Fix2 Action: Match Sample Diluent to Initial Mobile Phase Solvent->Fix2 Fix3 Action: Reverse Flush/Replace Column Frit->Fix3

Figure 1: Decision matrix for diagnosing chromatographic anomalies specific to urea-based compounds.[1][2]

Ticket #02: Mass Spectrometry Detection

Issue: "I have signal suppression, or I am unsure which MRM transition is specific."

Ionization Physics

CPU ionizes best in ESI Positive (+) mode.[1][2] The carbonyl oxygen accepts a proton, stabilizing the charge across the urea bridge.

  • Precursor Ion: [M+H]+ = 219.1 m/z.[1][2]

MRM Transition Table

Use the following transitions. Note that the "Aniline" fragment is the most abundant but can be non-specific if other phenyl-ring compounds are present.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)RoleMechanism
CPU 219.1 94.1 20 - 25Quantifier Cleavage of urea bond (Aniline ion)
CPU 219.1138.115 - 18QualifierLoss of cyclohexyl ring (Phenyl isocyanate+H)
CPU 219.1100.122 - 28QualifierCyclohexyl amine fragment
IS 225.1100.120 - 25Internal StdUse CPU-d5 (phenyl ring deuterated)

Pro Tip: If you cannot afford the deuterated CPU internal standard, Siduron (1-(2-methylcyclohexyl)-3-phenylurea) is a structural isomer that elutes close to CPU but separates chromatographically.[1][2] Use it as a surrogate IS if isotopic labels are unavailable.

Ticket #03: Sample Preparation & Recovery

Issue: "Recovery is low (<60%) from plasma/tissue."

The Solubility Trap

CPU is deceptively lipophilic (LogP ~2.9).[2]

  • The Mistake: Using Protein Precipitation (PPT) with pure Methanol.[2] This often traps CPU in the protein pellet or results in breakthrough due to high organic content upon injection.[2]

  • The Fix: Liquid-Liquid Extraction (LLE).[1][2]

Recommended LLE Protocol

This protocol maximizes recovery while removing phospholipids that cause matrix effects.[1][2]

  • Aliquot: 50 µL Plasma + 10 µL Internal Standard.

  • Alkalinize: Add 20 µL Ammonium Hydroxide (5% in water). Why? Keeps the urea neutral and pushes it into the organic phase.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitate: Vortex 5 mins; Centrifuge 10 mins @ 4000g.

  • Reconstitute: Evaporate supernatant under N2; reconstitute in 20:80 ACN:Water .

Workflow Visualization

SamplePrep Sample Plasma Sample Buffer Add 5% NH4OH (pH > 9) Sample->Buffer Solvent Add MTBE (Lipophilic Extraction) Buffer->Solvent PhaseSep Phase Separation Solvent->PhaseSep Organic Top Layer (Organic) Contains CPU PhaseSep->Organic Aqueous Bottom Layer Proteins/Salts PhaseSep->Aqueous

Figure 2: Liquid-Liquid Extraction workflow optimized for lipophilic urea compounds.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for this analysis? A: Proceed with extreme caution. Phenylureas are thermally unstable and can degrade into isocyanates in the GC injection port. If you must use GC, you must derivatize the urea hydrogens (e.g., with TFAA or HFBA) to stabilize the molecule. LC-MS/MS is vastly superior for stability and sensitivity.[1][2]

Q: My calibration curve is non-linear at the low end. A: This is often an adsorption issue. CPU sticks to glass.[1][2]

  • Fix: Use polypropylene vials or silanized glass inserts. Ensure your reconstitution solvent contains at least 20% organic to keep the CPU in solution.[2]

Q: I see a small peak just before my CPU peak. A: This is likely an isomer or a metabolite (e.g., hydroxylated cyclohexyl ring).[1][2] If you are analyzing biological samples, ensure your gradient starts at a low organic % (e.g., 5-10% B) and holds for 1 minute to separate these polar metabolites from the parent CPU.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] [Link][2]

  • Fenoll, J., et al. (2012).[1][2][3] High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides.[1][2][3][4] Journal of Chromatography A. [Link][1][2][3]

  • European Reference Laboratories. (2013).[1][2] Identification criteria for residues determined by LC-MS/MS. [Link][2]

  • Agilent Technologies. (2017).[1][2] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. [Link][2]

Sources

Technical Support Center: Troubleshooting 1-Cyclohexyl-3-Phenylurea (CPU) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexyl-3-phenylurea (CPU) is a privileged scaffold in medicinal chemistry, primarily utilized as a Soluble Epoxide Hydrolase (sEH) inhibitor and, in agroscience, as a synthetic cytokinin (structurally related to forchlorfenuron/CPPU).

Users frequently report "inconsistent results," characterized by shifting IC


 values, non-reproducible dose-response curves, or discrepancies between biochemical and cellular assays.[1] As a Senior Application Scientist, I have identified that 90% of these failures stem from physicochemical limitations—specifically colloidal aggregation and poor aqueous solubility—rather than biological variance. 

This guide provides a root-cause analysis and validated protocols to stabilize your CPU workflows.

Part 1: Physicochemical Stability & Solubility (The "Invisible" Variable)

Q: Why do my IC


 values shift by an order of magnitude between experimental runs? 

A: You are likely observing "Promiscuous Inhibition" driven by Colloidal Aggregation.

CPU is a hydrophobic urea.[2][1] In aqueous buffers, especially at concentrations >10 µM, it does not exist solely as a monomer. Instead, it self-assembles into colloidal aggregates.[2][1] These aggregates sequester enzyme molecules non-specifically, leading to false-positive high potency (low IC


).[2][1] When assay conditions change slightly (e.g., enzyme concentration, buffer ionic strength), the aggregation critical concentration (CAC) shifts, causing wild data fluctuations.
The Diagnostic Protocol: The Detergent Test

To distinguish true competitive inhibition from aggregation artifacts, you must run a "Detergent Sensitivity" counter-screen.

Protocol:

  • Control Arm: Run your standard dose-response curve for CPU against sEH (or target enzyme).

  • Test Arm: Repeat the curve in the presence of a non-ionic detergent (0.01% or 0.1% Triton X-100 or Tween-80).[2][1]

  • Analysis:

    • True Inhibitor: Potency remains unchanged.[2][1] The urea moiety binds the catalytic pocket (Asp335 in sEH).[3]

    • Aggregator: Potency drops significantly (IC

      
       increases).[1] The detergent breaks up the colloids, eliminating the non-specific sequestration.
      

Q: My stock solution in DMSO looks clear, but the assay fails. Why?

A: "Crash-out" upon aqueous dilution. [2][1]

CPU has high lattice energy due to strong intermolecular hydrogen bonding (urea-urea interactions).[2][1] While soluble in DMSO, rapid dilution into aqueous buffer can cause micro-precipitation that is invisible to the naked eye but scatters light and disrupts assays.

Troubleshooting Checklist:

  • DMSO Limit: Keep final DMSO concentration <1% (v/v).

  • Mixing Speed: Do not "shoot" the DMSO stock into the buffer. Vortex the buffer while slowly adding the stock to prevent local high-concentration pockets.

  • Visual Check: Use Dynamic Light Scattering (DLS) if available.[2][1] If not, measure absorbance at 600 nm (OD600).[1] Any reading >0.005 indicates precipitation.[2][1]

Part 2: Biological Assay Optimization (sEH & Cytokinin Contexts)

Q: Why is CPU potent in purified enzyme assays but inactive in whole-cell or in vivo models?

A: High Protein Binding and Metabolic Liability.

  • Protein Binding: The hydrophobic cyclohexyl and phenyl rings promote high binding to serum albumin (BSA/HSA).[2][1] If your cellular assay contains 10% FBS, the free fraction of CPU available to inhibit the target is likely <1% of the nominal concentration.

    • Solution: Run cellular assays in low-serum media (1% FBS) if the cells tolerate it, or calculate the shift in IC

      
       by comparing media +/- serum.
      
  • Metabolic Stability: The phenyl ring is susceptible to rapid hydroxylation by Cytochrome P450s, and the urea linkage can be hydrolyzed, though less commonly.

    • Solution: Verify compound integrity using LC-MS/MS after incubation with microsomes or cell lysate.[2][1]

Q: In plant tissue culture (cytokinin bioassays), results are highly variable between batches. Is the compound degrading?

A: CPU is photostable, but tissue heterogeneity is the culprit.

Unlike natural cytokinins (Zeatin), phenylureas like CPU are resistant to cytokinin oxidase/dehydrogenase (CKX).[1][4] However, they are prone to uptake variability .[2][1]

  • Issue: Phenylureas are highly lipophilic.[2][1] They adsorb to the agar matrix and plastic culture vessels, reducing the effective concentration reaching the explant.

  • Solution:

    • Add CPU to the medium after autoclaving (filter sterilize) to prevent heat-induced hydrolysis or adsorption to coagulating agar.[2][1]

    • Use glass vessels if adsorption to polystyrene is suspected.[2][1]

Part 3: Data Visualization & Logic Flow

Troubleshooting Decision Matrix

The following diagram outlines the logical flow for diagnosing inconsistent CPU data.

CPU_Troubleshooting Start Problem: Inconsistent CPU Data Check_Solubility Step 1: Check Solubility (Visual/OD600) Start->Check_Solubility Precipitation Precipitation Detected Check_Solubility->Precipitation Turbid Clear Solution Clear Check_Solubility->Clear Clear Aggregation Diagnosis: Colloidal Aggregation Action: Add detergent, lower conc. Precipitation->Aggregation Detergent_Test Step 2: Detergent Test (+ 0.01% Triton X-100) Clear->Detergent_Test Potency_Loss Potency Loss (>5x shift) Detergent_Test->Potency_Loss IC50 Increases Potency_Stable Potency Stable Detergent_Test->Potency_Stable IC50 Unchanged Potency_Loss->Aggregation BS_Check Step 3: Check Protein Binding (Media +/- Serum) Potency_Stable->BS_Check Shift_High High Shift (>10x) BS_Check->Shift_High Shift Metabolism Diagnosis: Metabolic Instability Action: Check LC-MS for metabolites BS_Check->Metabolism No Shift Binding_Issue Diagnosis: Albumin Sequestration Action: Use serum-free media or correct IC50 Shift_High->Binding_Issue

Caption: Logic flow for isolating the root cause of variability in this compound assays.

Part 4: Validated Experimental Protocols

Table 1: Physicochemical Profile & Assay Limits
ParameterValue / CharacteristicImpact on Assay
Molecular Weight 218.30 g/mol Small molecule, rapidly diffuses.[2][1]
LogP (Octanol/Water) ~2.8 - 3.2High Hydrophobicity. Prone to non-specific binding.[2][1]
Aqueous Solubility < 0.1 mg/mL (est.)[2][1]Critical Risk. Requires DMSO carrier.[2][1]
Aggregation CAC ~10 - 30 µMDanger Zone. Assays above this concentration are unreliable without detergent.[2][1]
sEH IC

(Human)
~50 - 200 nM (varies by assay)Moderate potency.[2][1] Often used as a reference.[2][1]
Protocol: The "Spin-Down" Verification

Before running a costly cell-based assay, verify that your effective concentration is real.[2][1]

  • Prepare your CPU dosing solution in the culture medium (e.g., at 10 µM).[2][1]

  • Incubate for 1 hour at 37°C (mimicking assay start).

  • Centrifuge a 500 µL aliquot at 13,000 x g for 10 minutes.

  • Analyze the supernatant via HPLC-UV or LC-MS.[2][1]

  • Pass Criteria: Supernatant concentration must be >80% of the nominal prepared concentration. If <50%, the compound has precipitated or bound to the plastic.

References

  • Mechanism of Urea-Based sEH Inhibition

    • Title: Structure-Activity Relationships for Urea and Amide Based Inhibitors of Soluble Epoxide Hydrolase.[2][1]

    • Source: Morisseau, C., et al. (1999).
    • Relevance: Establishes the binding mode of 1,3-disubstituted ureas (mimicking the transition state) and the necessity of the urea pharmacophore.
    • URL:[Link]

  • Colloidal Aggreg

    • Title: A Common Artifact in Enzyme Inhibition Assays.[2][1]

    • Source: McGovern, S. L., et al. (2002). Journal of Medicinal Chemistry.
    • Relevance: The seminal paper defining how hydrophobic ureas form aggregates that inhibit enzymes non-specifically.[2][1] Essential for troubleshooting "false positives."

    • URL:[Link]

  • Cytokinin Activity of Phenylureas

    • Title: Cytokinin Activity of N-Phenyl-N'-1,2,3-Thiadiazol-5-ylurea (Thidiazuron) and Related Compounds.[2][1]

    • Source: Mok, M. C., et al. (1982). Phytochemistry.
    • Relevance: Discusses the biological activity of phenylurea derivatives in plant tissue culture and their stability rel
    • URL:[Link]

  • Solubility & Formul

    • Title: Pharmacokinetics and Metabolism of the Soluble Epoxide Hydrolase Inhibitor 1-Cyclohexyl-3-dodecylurea (CDU).[2][1]

    • Source: Tsai, H. J., et al. (2010). Drug Metabolism and Disposition.
    • Relevance: While focusing on the dodecyl analog, this paper details the metabolic liabilities (hydroxylation) and solubility challenges inherent to the 1-cyclohexyl-3-alkyl/aryl-urea scaffold.[2]

    • URL:[Link]

Sources

Validation & Comparative

comparing the biological effects of 1-cyclohexyl-3-phenylurea analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Profiling of 1-Cyclohexyl-3-Phenylurea (CPU) Analogs in Soluble Epoxide Hydrolase (sEH) Inhibition

Executive Summary

This guide analyzes the biological effects and structure-activity relationships (SAR) of This compound (CPU) derivatives. While phenylurea scaffolds appear in agrochemistry (as cytokinins like forchlorfenuron), the specific This compound motif is the foundational pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibitors .

In drug development, these analogs are critical for treating cardiovascular disease, inflammation, and neuropathic pain. By inhibiting sEH, these molecules prevent the hydrolysis of Epoxyeicosatrienoic Acids (EETs) —endogenous lipid mediators with potent anti-inflammatory and vasodilatory properties—into their inactive diol forms (DHETs).[1][2][3]

This guide compares the parent CPU scaffold against advanced analogs (DCU, AUDA, TPPU) to demonstrate how structural modifications shift the balance between potency (IC50) and drug-like properties (solubility/ADME) .

Mechanistic Grounding: The Arachidonic Acid Cascade

To understand the efficacy of CPU analogs, one must visualize their intervention point in the Arachidonic Acid (AA) pathway. sEH inhibitors function as "stabilizers" of beneficial EETs.[1][3]

Figure 1: Mechanism of Action – sEH Inhibition Pathway

sEH_Pathway AA Arachidonic Acid (AA) EETs EETs (Anti-inflammatory / Vasodilatory) AA->EETs Oxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid Inactivation) sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor CPU Analog (Inhibitor) Inhibitor->sEH Blocks Catalytic Tunnel

Caption: CPU analogs bind to the sEH catalytic tunnel, preventing the degradation of beneficial EETs into inactive DHETs.

Comparative Analysis of Analogs

The evolution of CPU analogs represents a classic medicinal chemistry challenge: maintaining the high potency of the urea pharmacophore while overcoming poor water solubility (the "brick dust" property).

Class A: The Lipophilic Baseline (CPU & DCU)
  • This compound (CPU): The parent scaffold. The urea group mimics the transition state of epoxide hydrolysis. The cyclohexyl and phenyl rings bind to the enzyme's hydrophobic pockets (L-shaped tunnel).

  • 
    -Dicyclohexylurea (DCU):  Replacing the phenyl ring with a second cyclohexyl group creates a symmetric, highly potent inhibitor.
    
    • Performance: Nanomolar potency (IC50 < 100 nM) but extremely poor solubility , limiting systemic bioavailability.

Class B: The Adamantyl Expansion (AUDA)
  • AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid):

    • Modification: Replaces the cyclohexyl ring with a bulky adamantyl group (filling the hydrophobic pocket more effectively) and adds a carboxylic acid tail.

    • Performance: High potency (IC50 ~ 3 nM). The acid tail improves solubility slightly and allows for salt formation, but metabolic stability remains a challenge (beta-oxidation of the chain).

Class C: The Heterocyclic/Polar Optimization (TPPU)
  • TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea):

    • Modification: Incorporates a piperidine ring and a trifluoromethoxy group.

    • Performance: The "Gold Standard" for preclinical research. It retains high potency (IC50 ~ 1-2 nM) while significantly improving water solubility and metabolic stability (longer half-life).

Summary Data Table
CompoundStructure ClasssEH IC50 (nM)*Water SolubilityMetabolic StabilityPrimary Utility
CPU Parent Scaffold~50 - 100LowModerateSAR Baseline
DCU Bis-Cyclohexyl< 10Very LowHighEarly Proof-of-Concept
AUDA Adamantyl-Acid~3ModerateLow (Beta-oxidation)Acute In Vivo Studies
TPPU Heterocyclic~1HighHighChronic In Vivo / CNS

*Note: IC50 values are approximate and dependent on the specific fluorescent substrate used (e.g., PHOME vs. CMNPC).

Experimental Protocols

To objectively compare these analogs, researchers utilize a fluorescent reporter assay. This protocol is self-validating via the use of a negative control (solvent only) and a positive control (known inhibitor like AUDA).

Protocol: Fluorescent sEH Inhibition Assay

Objective: Determine the IC50 of a CPU analog using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Figure 2: Assay Workflow

Assay_Workflow Step1 Step 1: Preparation Dilute sEH enzyme (recombinant human/murine) Step2 Step 2: Incubation Mix Enzyme + Inhibitor (CPU Analog) Incubate 5-10 min @ 30°C Step1->Step2 Step3 Step 3: Substrate Addition Add PHOME (50 µM final) (Non-fluorescent) Step2->Step3 Step4 Step 4: Hydrolysis sEH converts PHOME -> Cyanohydrin -> 6-Methoxy-2-Naphthaldehyde Step3->Step4 Kinetic Read Step5 Step 5: Detection Measure Fluorescence (Ex: 330nm / Em: 465nm) Step4->Step5

Caption: Kinetic assay workflow. The inhibitor blocks Step 4, preventing the generation of the fluorescent naphthaldehyde product.

Detailed Steps:

  • Enzyme Prep: Dilute recombinant human sEH (hsEH) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Inhibitor Dilution: Prepare serial dilutions of the CPU analog in DMSO. Final DMSO concentration in the assay should be < 1% to avoid enzyme denaturation.

  • Pre-Incubation: Add 20 µL of enzyme solution and 20 µL of inhibitor to a black 96-well plate. Incubate for 5 minutes at 30°C. Self-Validation: Include a "No Enzyme" blank to check for spontaneous hydrolysis.

  • Reaction Start: Add 160 µL of PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence intensity (Excitation 330 nm, Emission 465 nm) every 30 seconds for 10 minutes.

  • Calculation: Plot the slope of fluorescence appearance vs. inhibitor concentration. Calculate IC50 using a sigmoidal dose-response curve (Hill equation).

References

  • Morisseau, C., & Hammock, B. D. (2005).[2] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[3] Journal of Medicinal Chemistry.

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammation in vivo." Journal of Medicinal Chemistry.

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." ChemMedChem.

  • Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and celecoxib." Proceedings of the National Academy of Sciences.

Sources

Benchmarking 1-Cyclohexyl-3-Phenylurea (CPU): A Comparative Guide to Urea-Based Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-Cyclohexyl-3-Phenylurea (CPU) , evaluating its role as a structural prototype in pharmacology—specifically for Soluble Epoxide Hydrolase (sEH) inhibition—and its emerging relevance as a bioactive environmental marker.

Executive Summary

This compound (CPU) represents a foundational pharmacophore in the development of urea-based enzyme inhibitors. While often overshadowed by optimized analogs like TPPU or AUDA in clinical pipelines, CPU serves as a critical structural prototype for understanding the Structure-Activity Relationship (SAR) of Soluble Epoxide Hydrolase (sEH) inhibitors.

Recent peer-reviewed studies have bifurcated the interest in CPU into two distinct domains:

  • Pharmacology: As a "mixed" urea (aliphatic/aromatic) validating the catalytic tunnel blockade mechanism in sEH enzymes, offering anti-inflammatory potential.

  • Environmental Toxicology: As a stable transformation product of tire-rubber antioxidants (related to 6PPD), serving as a bioactive marker in urban runoff with potential aquatic toxicity.[1]

This guide objectively compares CPU against clinical-grade alternatives, providing experimental protocols to validate its bioactivity in both contexts.

Mechanism of Action: The Urea Pharmacophore

The primary bioactivity of CPU stems from its ability to mimic the transition state of epoxide hydrolysis. The 1,3-disubstituted urea core functions as a "catalytic trap."

Molecular Mechanism (sEH Inhibition)

The sEH enzyme detoxifies epoxy-fatty acids (EETs) into diols. Inhibiting sEH stabilizes EETs, preserving their anti-inflammatory and vasodilatory effects.

  • Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues, while the N-H protons donate hydrogen bonds to the Aspartate catalytic nucleophile.

  • CPU Specificity: The Cyclohexyl group occupies the hydrophobic pocket (mimicking the fatty acid tail), while the Phenyl group provides pi-stacking or steric occlusion at the enzyme entrance.

sEH_Mechanism EETs Epoxyeicosatrienoic Acids (EETs) sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Substrate Entry Diols DHETs (Inactive/Pro-inflammatory) sEH_Enzyme->Diols Hydrolysis CPU This compound (Inhibitor) CPU->sEH_Enzyme Competitive Binding CPU->Diols Blocks Formation Asp335 Asp335 Residue (Catalytic Nucleophile) CPU->Asp335 H-Bond Donor (Urea NH) Tyr_Residues Tyr381 / Tyr465 (Oxyanion Hole) CPU->Tyr_Residues H-Bond Acceptor (Urea C=O)

Figure 1: Mechanistic pathway of sEH inhibition by CPU. The urea core engages the catalytic triad (Asp335, Tyr381, Tyr465), preventing the hydrolysis of anti-inflammatory EETs.

Comparative Analysis: CPU vs. Optimized Alternatives

CPU is rarely the final drug candidate due to solubility and metabolic stability issues compared to fluorinated or adamantyl analogs. The table below benchmarks CPU against the "Gold Standards" in the field.

FeatureThis compound (CPU) AUDA (Standard Probe)TPPU (Clinical Candidate)CPPU (Cytokinin Analog)
Primary Class Mixed Urea PrototypeFatty Acid MimicFluorinated UreaPhenylurea Cytokinin
sEH Potency (IC50) Moderate (~50–100 nM) High (~2–10 nM)Very High (<1 nM)Low / Inactive
Solubility Low (Lipophilic)Moderate (Acid moiety)High (Optimized)Moderate
Metabolic Stability Low (Rapid oxidation)Low (Beta-oxidation)High (Trifluoromethoxy)High (Plant tissues)
Key Application SAR Baseline / Tox Marker In Vitro Assay ControlIn Vivo Efficacy StudiesPlant Tissue Culture
Environmental Fate High Persistence (Tire Wear) Low PersistenceN/AAgricultural Runoff

Expert Insight: Researchers should use CPU when establishing a baseline for urea-SAR studies or when investigating environmental toxicity of tire-wear particles. For in vivo therapeutic efficacy, TPPU is the superior choice due to improved pharmacokinetics.

Experimental Validation Protocols

To validate the bioactivity of CPU, two distinct workflows are recommended: Biochemical Inhibition (sEH) and Environmental Detection (LC-MS/MS).

Protocol A: Fluorescent sEH Inhibition Assay

Objective: Determine the IC50 of CPU against recombinant human sEH.

Reagents:

  • Enzyme: Recombinant human sEH (1 nM final conc).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Step-by-Step Workflow:

  • Preparation: Dissolve CPU in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.

  • Incubation: Mix 20 µL of enzyme solution with 20 µL of CPU dilution in a black 96-well plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Validation:

    • Positive Control: AUDA (should yield IC50 < 10 nM).

    • Negative Control: Buffer + DMSO only (0% Inhibition).

    • Calculation: Plot slope rates vs. log[Inhibitor] to derive IC50.

Protocol B: Environmental Bioactivity Extraction (Tire Wear Context)

Objective: Isolate CPU from environmental matrices to assess "real-world" bioactivity/toxicity.

Methodology:

  • Sample Collection: Collect urban runoff or sediment.

  • Extraction: Use Solid Phase Extraction (SPE) with HLB cartridges. Condition with methanol/water.

  • Elution: Elute with methanol containing 0.1% formic acid.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

    • Target Ion: [M+H]+ m/z ~219.

    • Reference Standard: Deuterated CPU (if available) or 1,3-dicyclohexylurea (DCU).

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating CPU, distinguishing between its role as a drug scaffold and an environmental toxicant.

Experimental_Workflow Synthesis Chemical Synthesis (Isocyanate + Amine) Purification Purification (Recrystallization) Synthesis->Purification Env_Sample Environmental Sampling (Tire Wear Runoff) Extraction SPE Extraction (LC-MS/MS ID) Env_Sample->Extraction sEH_Assay sEH Inhibition Assay (Fluorescent Readout) Purification->sEH_Assay Therapeutic Path Tox_Assay Aquatic Toxicity Assay (Daphnia/Zebrafish) Extraction->Tox_Assay Toxicology Path SAR_Data SAR Data Point (IC50 Validation) sEH_Assay->SAR_Data Risk_Assess Ecological Risk Assessment Tox_Assay->Risk_Assess

Figure 2: Dual-pathway validation workflow for CPU. The left branch validates pharmacological potential (sEH), while the right branch assesses environmental impact.

References

  • Morisseau, C., & Hammock, B. D. (2005). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry.[2][3] Link

  • Tian, Z., et al. (2021). A Ubiquitous Tire Rubber-Derived Chemical Induces Acute Mortality in Coho Salmon. Science. (Contextualizes CPU as a co-contaminant in tire wear studies). Link

  • Challis, J. K., et al. (2021). Occurrences of Tire Rubber-Derived Contaminants in Cold-Climate Urban Runoff.[1][4][5] Environmental Science & Technology Letters.[4][5] (Explicit detection of this compound). Link[4]

  • Gomez, G. A., et al. (2006). Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Safe Handling and Disposal of 1-Cyclohexyl-3-phenylurea (CAS 886-59-9)

[1][2][3]

Core Directive: The Scientist’s Responsibility

As researchers, our responsibility extends beyond the generation of data to the lifecycle management of the chemical agents we employ. 1-Cyclohexyl-3-phenylurea (CAS: 886-59-9) is a substituted phenylurea compound.[1][2][3][4] While often utilized as an intermediate in organic synthesis or as a reference standard in herbicide research, it possesses specific toxicological profiles that mandate strict containment.[1]

This guide moves beyond generic safety advice, providing a self-validating disposal protocol . The objective is to prevent environmental contamination (specifically aquatic toxicity typical of phenylureas) and ensure personnel safety through rigorous segregation and containment strategies.[1]

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the causality of the safety protocols. We treat this compound as hazardous not merely because of regulations, but because of its chemical behavior.[1]

Table 1: GHS Hazard Profile and Operational Implications

Hazard ClassGHS CodeDescriptionOperational Implication for Disposal
Acute Toxicity H302 Harmful if swallowed.[1][2][3]Zero-Contact Rule: Waste containers must be externally clean. Double-gloving is required during transfer.[1]
Irritant H315, H319 Causes skin and serious eye irritation.[2][3][5][6]Dust Control: Solid waste must not be generated as a dust cloud.[1][2][3] Use damp wiping for cleanup.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][3][6][7]Fume Hood Use: All transfers (solid or liquid) must occur inside a certified chemical fume hood.[1][2][3]
Aquatic Toxicity ImpliedPhenylureas are often persistent in water.[1][2][3]Strict Prohibition: Under NO circumstances can this enter the sink/sewer system.

Critical Mechanism: Thermal decomposition of phenylureas releases toxic nitrogen oxides (NOx) and carbon monoxide (CO) .[1][8] Therefore, this waste must eventually be routed to a facility capable of high-temperature incineration with scrubbers, never open burning or standard landfill.[1][3]

Pre-Disposal Segregation & Packaging

Effective disposal starts at the bench.[1] Mixing incompatible waste streams is the most common cause of waste facility rejections and lab accidents.[1]

Segregation Logic
  • Incompatibility: Strong Oxidizing Agents.[1][8]

    • Why? Urea derivatives can react vigorously with strong oxidizers (e.g., perchlorates, permanganates), potentially generating heat or toxic chloramines.[1][3]

  • Stream Separation:

    • Solid Waste: Pure compound, contaminated weighing boats, gloves.

    • Liquid Waste: Reaction mixtures or stock solutions.[1]

Container Selection
  • Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars with screw-top lids.

  • Liquid Waste: Compatible solvent carboys (HDPE or Glass).[1] Ensure the cap liner is chemically resistant (PTFE/Teflon).[1]

Disposal Workflows

The following workflows are designed to be self-validating. If a step cannot be completed (e.g., the container is full), the process halts immediately.[3]

DOT Visualization: Waste Stream Decision Tree

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, HPLC effluent)StateCheck->LiquidLiquidSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Solid Hazardous Waste - Toxic'Solid->SolidContainerSolidBagDouble Bagging(If bulk powder)SolidContainer->SolidBagIf >100gTaggingAttach Hazardous Waste TagList: 'this compound' + CAS 886-59-9SolidContainer->TaggingSolidBag->TaggingSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent Stream(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Stream(e.g., Methanol, DMSO)SolventCheck->NonHaloNo HalogensHalo->TaggingNonHalo->TaggingStorageSatellite Accumulation Area(Secondary Containment)Tagging->StoragePickupEHS Pickup / IncinerationStorage->Pickup

Caption: Decision logic for segregating this compound waste streams to ensure compatibility and regulatory compliance.

Protocol A: Solid Waste Disposal
  • Personal Protective Equipment (PPE): Nitrile gloves (double layer recommended), lab coat, safety glasses.[1]

  • Collection: Transfer solid waste into the wide-mouth HDPE jar.

    • Note: Do not sweep dust into the air.[1][9] If powder is spilled on the bench, dampen a paper towel with water/methanol, wipe, and dispose of the towel as solid waste.[3]

  • Labeling: Immediately affix a hazardous waste tag.

    • Must include: Full Chemical Name (No abbreviations), CAS # (886-59-9), Hazard Checkbox (Toxic).

  • Closure: Screw the lid down tightly. Do not leave the jar open in the hood.

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Determine if your carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).[1]

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent spillage.

  • Rinsing: Triple rinse the original flask with a small volume of the compatible solvent and add the rinsate to the waste carboy.

    • Validation: This ensures <0.1% residue remains in laboratory glassware, allowing glassware to be washed normally.[1]

  • Recording: Log the addition on the carboy’s accumulation log sheet. Enter "this compound" and the approximate volume/concentration.[1][2][3]

Emergency Procedures: Spills

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE Up: Wear N95 respirator (if dust is present), goggles, and gloves.[1]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation.[1] Scoop up the wet slurry and place it in a waste jar.

    • Liquids: Absorb with vermiculite or spill pads.[1]

  • Decontaminate: Clean the surface with a soap and water solution.[1] Phenylureas are generally soluble in organic solvents, but soap/water is safer for final surface cleaning to remove residues.[1]

Regulatory Compliance & Classification

Understanding the regulatory status ensures your lab passes EHS audits.[1]

  • RCRA Status (USA): this compound is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1][2][3]

  • Waste Determination: Despite not being listed, it exhibits the characteristic of Toxicity .[1]

  • Proper Classification:

    • Waste Code: If unlisted, use the generic code for the solvent (e.g., D001 for Ignitable Methanol) or a state-specific code for "Non-RCRA Regulated Hazardous Waste."

    • Best Practice: Always manage as Hazardous Chemical Waste destined for incineration.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13451, this compound. PubChem.[1][4][10] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.